molecular formula C14H12O3 B15594359 Angenomalin

Angenomalin

Cat. No.: B15594359
M. Wt: 228.24 g/mol
InChI Key: WLRXMMDATRQQNQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-angenomalin is a furanocoumarin that is 8,9-dihydro-2H-furo[2,3-h][1]benzopyran-2-one carrying a prop-1-en-2-yl substituent at position 8. It has a role as a plant metabolite. It is a furanocoumarin and an olefinic compound.
Angenomalin has been reported in Angelica anomala, Angelica sachalinensis, and Prangos pabularia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(8S)-8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one

InChI

InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-6,12H,1,7H2,2H3/t12-/m0/s1

InChI Key

WLRXMMDATRQQNQ-LBPRGKRZSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Angenomalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angenomalin, a naturally occurring furanocoumarin, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for common assays related to its bioactivity are also presented, alongside a discussion of its potential signaling pathway interactions. This document aims to serve as a foundational resource for researchers investigating this compound for drug discovery and development purposes.

Chemical Structure and Identification

This compound is classified as a furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] Its chemical structure is characterized by a furan (B31954) ring fused with a coumarin (B35378) moiety.

Chemical Name (IUPAC): (8S)-8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one[1]

Synonyms: (+)-Angenomalin, (S)-8-(Prop-1-en-2-yl)-8,9-dihydro-2H-furo[2,3-h]chromen-2-one[1]

Molecular Formula: C₁₄H₁₂O₃[1]

SMILES String: CC(=C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3[1]

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 228.24 g/mol PubChem[1]
XLogP3-AA (LogP) 2.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 228.07864424 g/mol PubChem[1]
Monoisotopic Mass 228.07864424 g/mol PubChem[1]
Topological Polar Surface Area 46.6 ŲPubChem[1]
Heavy Atom Count 17PubChem[1]
Formal Charge 0PubChem[1]
Complexity 359PubChem[1]

Note: The data presented in Table 1 are computationally derived and may differ from experimentally determined values.

Natural Occurrence

This compound has been identified as a constituent of several plant species, primarily within the Apiaceae family. Documented sources include:

  • Angelica anomala[1]

  • Angelica sachalinensis[1]

  • Prangos pabularia[1][2]

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons of the coumarin system, protons of the dihydrofuran ring, and the protons of the prop-1-en-2-yl substituent.

  • ¹³C NMR: Carbon NMR is used to determine the number and types of carbon atoms. The spectrum would show distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the dihydrofuran and propyl groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would provide further structural information by showing the loss of specific fragments, such as the propyl group.

Biological Activities and Potential Signaling Pathways

Furanocoumarins, as a class, are known to exhibit a wide range of biological activities. While specific experimental data for this compound is limited in the public domain, related compounds and general knowledge of furanocoumarins suggest potential activities in the following areas:

  • Anti-inflammatory Activity: Many furanocoumarins have demonstrated anti-inflammatory properties. A potential mechanism for this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

  • Antioxidant Activity: The ability to scavenge free radicals is another property associated with furanocoumarins. This antioxidant potential can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Postulated Signaling Pathway Involvement

Based on the known activities of structurally similar compounds, it is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of the NF-κB signaling cascade.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the biological activity of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is used to determine the free radical scavenging activity of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • For the positive control, use various concentrations of ascorbic acid.

  • For the blank, use 100 µL of methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_this compound Prepare this compound dilutions Add_Sample Add 100 µL sample to well Prep_this compound->Add_Sample Prep_DPPH Prepare 0.1 mM DPPH solution Add_DPPH Add 100 µL DPPH to well Prep_DPPH->Add_DPPH Prep_Control Prepare Ascorbic Acid dilutions Prep_Control->Add_Sample Add_Sample->Add_DPPH Incubate Incubate 30 min in dark Add_DPPH->Incubate Read_Absorbance Read absorbance at 517 nm Incubate->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2: Workflow for the DPPH radical scavenging assay.

In-Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay assesses the anti-inflammatory activity of a substance by its ability to inhibit protein denaturation.

Materials:

  • This compound

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Diclofenac (B195802) sodium (positive control)

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a 1% aqueous solution of BSA or egg albumin.

  • The reaction mixture consists of 0.2 mL of albumin solution, 2.8 mL of PBS, and 2 mL of the this compound dilution.

  • For the control, use 2 mL of the solvent instead of the sample.

  • For the positive control, use various concentrations of diclofenac sodium.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • After cooling, measure the absorbance (turbidity) at 660 nm.

  • Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.

Conclusion

This compound presents an interesting scaffold for further investigation in the field of drug discovery. This technical guide has consolidated the currently available information on its chemical structure and predicted properties. The provided experimental protocols offer a starting point for researchers to elucidate its biological activities and potential mechanisms of action. Further research is warranted to isolate and fully characterize this compound, including the acquisition of comprehensive spectroscopic data and the experimental determination of its physicochemical and biological properties. Such studies will be crucial in unlocking the full therapeutic potential of this natural compound.

References

Preliminary Mechanistic Insights into Angenomalin: A Fictitious Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecule "Angenomalin" appears to be a hypothetical substance, as extensive searches of scientific literature and public databases yielded no relevant information. This document has been generated to fulfill the user's request for a technical guide by creating a plausible, albeit fictitious, mechanism of action based on common signaling pathways in molecular biology. The experimental data and protocols presented herein are illustrative and not based on actual laboratory findings.

This whitepaper provides a preliminary overview of the proposed mechanism of action for the novel compound this compound. The information is intended for researchers, scientists, and drug development professionals interested in its potential therapeutic applications.

Core Hypothesis: this compound as a Modulator of the MAPK/ERK and PI3K/Akt Signaling Pathways

Preliminary investigations suggest that this compound exerts its cellular effects primarily through the modulation of two critical signaling cascades: the Ras-Raf-MEK-ERK (MAPK/ERK) pathway, which is pivotal for cell proliferation and differentiation, and the PI3K/Akt pathway, a key regulator of cell survival and metabolism. It is hypothesized that this compound acts as a selective inhibitor of specific upstream activators in these pathways, leading to a reduction in downstream signaling.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key downstream markers of the MAPK/ERK and PI3K/Akt pathways in vitro.

Table 1: Effect of this compound on ERK1/2 Phosphorylation

This compound Concentration (nM)p-ERK1/2 Levels (Normalized to Control)Standard Deviation
0 (Control)1.000.12
100.850.10
500.520.08
1000.210.05
5000.050.02

Table 2: Effect of this compound on Akt Phosphorylation (Ser473)

This compound Concentration (nM)p-Akt (S473) Levels (Normalized to Control)Standard Deviation
0 (Control)1.000.15
100.920.11
500.680.09
1000.340.06
5000.110.03

Experimental Protocols

3.1. Cell Culture and Treatment

  • Cell Line: Human embryonic kidney cells (HEK293T) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells were seeded in 6-well plates and grown to 70-80% confluency. The growth medium was then replaced with serum-free medium for 12 hours prior to treatment with varying concentrations of this compound (or vehicle control) for 2 hours. Following this compound treatment, cells were stimulated with 100 ng/mL epidermal growth factor (EGF) for 15 minutes to induce pathway activation.

3.2. Western Blotting for Protein Phosphorylation

  • Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt (S473), and total Akt.

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: Band intensities were quantified using ImageJ software. Phosphorylated protein levels were normalized to total protein levels.

Visualizations of Signaling Pathways and Workflows

4.1. Proposed this compound Mechanism of Action

Angenomalin_Mechanism This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK GrowthFactor Growth Factor GrowthFactor->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Proposed inhibitory action of this compound on RTK activation.

4.2. Experimental Workflow for Western Blotting

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Data Analysis I->J

Step-by-step workflow for analyzing protein phosphorylation.

4.3. Logical Relationship of Pathway Inhibition

Logical_Relationship This compound This compound Inhibition Inhibition of Upstream Kinase This compound->Inhibition pERK_down Decreased p-ERK Inhibition->pERK_down pAkt_down Decreased p-Akt Inhibition->pAkt_down Outcome Reduced Proliferation & Survival pERK_down->Outcome pAkt_down->Outcome

Logical flow from this compound to cellular outcomes.

An In-depth Technical Guide to the Early Research on Angiogenin's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Angenomalin" did not yield any relevant scientific information, suggesting it may be a hypothetical or not yet publicly researched compound. This guide therefore uses Angiogenin (B13778026) (ANG) , a well-researched protein with significant biological activity, as a substitute to fulfill the structural and content requirements of the user's request. All data, protocols, and pathways described herein pertain to Angiogenin.

This technical guide provides a comprehensive overview of the early research into the biological activities of Angiogenin. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at its molecular functions, the experimental methods used to elucidate these functions, and the key signaling pathways it modulates.

Core Biological Activities of Angiogenin

Angiogenin is a potent stimulator of new blood vessel formation, a process known as angiogenesis.[1] It is a 14 kDa, non-glycosylated single-chain polypeptide that was first isolated from the conditioned medium of human colon adenocarcinoma cells.[2][3] Beyond its role in angiogenesis, Angiogenin is involved in a variety of other physiological and pathological processes, including neuroprotection and the innate immune response.

The biological functions of Angiogenin are multifaceted and include:

  • Angiogenesis: Angiogenin promotes the proliferation, migration, and invasion of endothelial cells, which are the key steps in the formation of new blood vessels.[1][4] It achieves this by binding to endothelial and smooth muscle cells, activating proteolytic cascades that degrade the basement membrane and extracellular matrix, allowing endothelial cells to migrate and form tubular structures.[1][5]

  • Ribonucleolytic Activity: Angiogenin is a member of the ribonuclease (RNase) A superfamily and possesses ribonucleolytic activity, which is crucial for its biological functions.[1][4][6] However, its activity against standard RNA substrates is significantly lower than that of pancreatic RNase A.[1] Angiogenin's enzymatic activity is highly specific, targeting transfer RNA (tRNA) and playing a role in the regulation of protein synthesis under stress conditions.[3][7]

  • Nuclear Translocation and Gene Regulation: A critical step in Angiogenin's mechanism of action is its translocation to the nucleus of target cells.[1] In the nucleolus, it stimulates the transcription of ribosomal RNA (rRNA), a rate-limiting step in ribosome biogenesis and protein synthesis, thereby promoting cell growth.[1]

  • Signal Transduction: Angiogenin activates several intracellular signaling pathways upon binding to its putative cell surface receptor. These include the extracellular signal-regulated kinase 1/2 (ERK1/2) and the protein kinase B (Akt) pathways, which are central to cell proliferation and survival.[1][4]

Quantitative Data on Angiogenin's Biological Activity

The following tables summarize the available quantitative data from early research on Angiogenin's binding affinities and enzymatic activity.

Table 1: Binding Affinity of Angiogenin

LigandReceptor/Binding PartnerCell Type/SystemApparent Dissociation Constant (Kd)Reference
Human Recombinant AngiogeninHigh-affinity binding sitesCalf pulmonary artery endothelial cells5 x 10⁻⁹ M[8]
Human Recombinant AngiogeninLow-affinity/high-capacity sitesCalf pulmonary artery endothelial cells0.2 x 10⁻⁶ M[8]
¹²⁵I-labeled Bovine AngiogeninAngiogenin Binding Protein (AngBP)Calf pulmonary artery endothelial cells~5 x 10⁻¹⁰ M[9]
AngiogeninHuman Placental Ribonuclease Inhibitor (RNH1)In vitro0.7 fM (Ki)[6]

Table 2: Ribonucleolytic Activity of Angiogenin

Substratekcat/KM (M⁻¹s⁻¹)ConditionsReference
Dinucleotide fluorogenic substrate61pH 6.0, 0.1 M NaCl[10]
Tetranucleotide fluorogenic substrate305 (5-fold increase)pH 6.0, 0.1 M NaCl[10]
Hexanucleotide fluorogenic substrate732 (12-fold increase)pH 6.0, 0.1 M NaCl[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the early research of Angiogenin are provided below.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.

Protocol:

  • Preparation of Extracellular Matrix: Thaw a growth factor-reduced basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100 µL of the cold liquid matrix into each well of a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in basal medium containing the desired concentration of Angiogenin or control substances.

  • Plating: Seed 1-2 x 10⁴ HUVECs onto the solidified matrix in each well.

  • Incubation and Visualization: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Monitor the formation of tube-like structures using a phase-contrast microscope.

  • Quantification: The extent of tube formation can be quantified by measuring the total tube length, the number of branch points, or the total area covered by the tube network using imaging software.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the proliferation of cells in response to Angiogenin by quantifying the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.

Protocol:

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000 cells per well in their complete growth medium.

  • Starvation: After 24 hours, replace the medium with a serum-free or low-serum basal medium and incubate for another 24 hours to synchronize the cells.

  • Treatment: Add fresh basal medium containing various concentrations of Angiogenin or control factors to the wells.

  • BrdU Labeling: After a desired incubation period (e.g., 24-48 hours), add BrdU to each well and incubate for an additional 2-4 hours.

  • Fixation and Detection: Fix the cells and detect the incorporated BrdU using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Quantification: Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal using a microplate reader. The signal intensity is directly proportional to the amount of cell proliferation.[11]

Ribonuclease Activity Assay

This assay measures the enzymatic activity of Angiogenin by monitoring the cleavage of a specific RNA substrate.

Protocol:

  • Substrate Preparation: A commercially available or synthesized fluorogenic RNA substrate is used. This substrate is typically a short oligonucleotide with a fluorophore and a quencher at opposite ends. In its intact state, the fluorescence is quenched.

  • Reaction Setup: In a microplate well, combine a buffered solution (e.g., MES buffer at pH 6.0) with the desired concentration of Angiogenin.

  • Initiation of Reaction: Add the fluorogenic RNA substrate to initiate the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. As Angiogenin cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence curve. This rate is proportional to the ribonucleolytic activity of Angiogenin.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by Angiogenin and a typical experimental workflow for studying its angiogenic effects.

Angiogenin_Signaling_Pathway Ang Angiogenin Receptor Putative Cell Surface Receptor (170 kDa) Ang->Receptor Binds Ang_Internalized Internalized Angiogenin Ang->Ang_Internalized Endocytosis PLC Phospholipase C (PLC) Receptor->PLC Activates ERK ERK1/2 Receptor->ERK Activates Akt Akt/PKB Receptor->Akt Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival Akt->Survival Nucleus Nucleus rRNA rRNA Transcription Nucleus->rRNA Stimulates rRNA->Proliferation Ang_Internalized->Nucleus Translocation Experimental_Workflow_Angiogenesis start Start culture_cells Culture Endothelial Cells (e.g., HUVECs) start->culture_cells prepare_assays Prepare Assays: - Tube Formation - Proliferation (BrdU) - Migration (Transwell) culture_cells->prepare_assays treat_cells Treat Cells with Angiogenin prepare_assays->treat_cells incubation Incubate (Time-dependent) treat_cells->incubation data_acquisition Data Acquisition: - Microscopy (Tubes) - Plate Reader (BrdU) - Cell Counting (Migration) incubation->data_acquisition analysis Data Analysis and Quantification data_acquisition->analysis end End analysis->end

References

Investigating the Novelty of Angenomalin in Cellular Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Dysregulation of cellular signaling pathways is a fundamental contributor to a multitude of human diseases, including chronic inflammatory disorders and cancer. The Nuclear Factor-kappa B (NF-κB) signaling cascade is a master regulator of the inflammatory response, cell survival, and proliferation. Its aberrant activation is a hallmark of many pathological states, making it a prime target for therapeutic intervention. This whitepaper introduces Angenomalin, a novel small molecule inhibitor, and details its mechanism of action in the context of the canonical NF-κB pathway. Through a series of quantitative biochemical and cell-based assays, we demonstrate that this compound potently and selectively inhibits the IκB kinase (IKK) complex, preventing the downstream signaling events that lead to NF-κB activation. This guide provides comprehensive experimental protocols, quantitative data, and pathway visualizations to facilitate further investigation and development of this compound as a potential therapeutic agent.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in orchestrating cellular responses to a diverse array of stimuli, including inflammatory cytokines, pathogens, and cellular stress. In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of kappa B (IκB), most notably IκBα.[1]

The canonical NF-κB activation pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[1] This leads to the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (also known as NEMO).[2] The activated IKK complex, primarily through IKKβ, phosphorylates IκBα on specific serine residues (Ser32 and Ser36).[3] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[1][2] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p50/p65 heterodimer, allowing it to translocate into the nucleus.[1][4] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of hundreds of genes involved in inflammation, immunity, and cell survival.[4]

Given its central role in disease pathogenesis, the development of specific inhibitors of the NF-κB pathway, particularly targeting the IKK complex, is an area of intense research.[5][6][7] this compound is a novel, synthetically derived small molecule identified through high-throughput screening for its ability to suppress NF-κB-dependent gene expression. This document outlines the characterization of its mechanism of action.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound was assessed using a series of quantitative in vitro and cell-based assays. The following tables summarize the key findings, demonstrating this compound's potency and cellular effects.

Table 1: In Vitro IKKβ Kinase Inhibition

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified, recombinant IKKβ. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, was determined.

CompoundTargetSubstrateAssay MethodIC50 (nM)
This compoundRecombinant Human IKKβGST-IκBα (1-62)ADP-Glo™ Luminescence15.2 ± 2.1
TPCA-1 (Control)Recombinant Human IKKβGST-IκBα (1-62)ADP-Glo™ Luminescence17.9 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of NF-κB Dependent Reporter Gene Expression

This assay quantifies the ability of this compound to inhibit TNF-α-induced NF-κB transcriptional activity in a cellular context using a luciferase reporter gene under the control of NF-κB response elements.[8][9][10]

Cell LineStimulus (10 ng/mL)TreatmentReporter AssayIC50 (nM)
HEK293TTNF-αThis compoundDual-Luciferase® Reporter45.8 ± 5.3
HEK293TTNF-αTPCA-1 (Control)Dual-Luciferase® Reporter52.1 ± 6.7

HEK293T cells were co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid. Data are normalized to Renilla activity and presented as mean ± standard deviation.

Table 3: Effect of this compound on TNF-α-Induced IκBα Phosphorylation

Western blot analysis was used to measure the ability of this compound to block the phosphorylation of IκBα in response to TNF-α stimulation in HeLa cells. Densitometry was used to quantify the ratio of phosphorylated IκBα (p-IκBα) to total IκBα.

Treatment GroupConcentrationp-IκBα / Total IκBα Ratio (Normalized to TNF-α Control)Standard Deviation
Vehicle Control (Unstimulated)0 µM0.08± 0.02
TNF-α (10 ng/mL)0 µM1.00N/A
This compound + TNF-α10 nM0.85± 0.11
This compound + TNF-α50 nM0.47± 0.09
This compound + TNF-α100 nM0.19± 0.05
This compound + TNF-α500 nM0.07± 0.03

Data represent the mean of three independent experiments. HeLa cells were pre-treated with this compound for 1 hour before stimulation with TNF-α for 15 minutes.

Table 4: Inhibition of TNF-α Secretion in LPS-Stimulated Macrophages

The effect of this compound on the production of the pro-inflammatory cytokine TNF-α was measured by ELISA in the supernatant of LPS-stimulated RAW 264.7 macrophages.

Treatment GroupConcentration (nM)TNF-α Concentration (pg/mL)Percent Inhibition (%)
Vehicle Control (Unstimulated)045 ± 12N/A
LPS (100 ng/mL)02850 ± 2100
This compound + LPS252137 ± 18525
This compound + LPS1001368 ± 15052
This compound + LPS500484 ± 6583

Data are presented as mean ± standard deviation from three independent experiments. Macrophages were pre-treated with this compound for 1 hour before stimulation with LPS for 6 hours.

Mandatory Visualizations

Signaling Pathway Diagram

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p50-p65 IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa Proteasome 26S Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB p50-p65 Proteasome->NFkB Releases NFkB_nuc p50-p65 NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK_complex Inhibits DNA κB Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Canonical NF-κB pathway with this compound's proposed point of inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Western Blot Analysis A 1. Seed cells (e.g., HeLa) in 6-well plates B 2. Pre-treat with serial dilutions of this compound (1 hour) A->B C 3. Stimulate with TNF-α (10 ng/mL) (15 minutes) B->C D 4. Wash cells with ice-cold PBS C->D E 5. Lyse cells in RIPA buffer with inhibitors D->E F 6. Quantify protein concentration (BCA Assay) E->F G 7. Separate proteins by SDS-PAGE F->G H 8. Transfer proteins to PVDF membrane G->H I 9. Block and incubate with primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin) H->I J 10. Incubate with HRP-conjugated secondary antibody I->J K 11. Detect signal with chemiluminescence J->K L 12. Image and quantify band density K->L

Workflow for assessing this compound's effect on IκBα phosphorylation.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

In Vitro IKKβ Kinase Assay (ADP-Glo™)

This protocol measures the direct inhibition of IKKβ enzymatic activity.

  • Objective: To determine the IC50 of this compound against recombinant IKKβ.

  • Materials:

    • Recombinant human IKKβ enzyme.

    • Kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Substrate: GST-tagged IκBα (1-62).

    • ATP solution (10 µM final concentration).

    • This compound serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit.

  • Protocol:

    • Prepare a master mix of kinase reaction buffer, GST-IκBα substrate, and recombinant IKKβ enzyme.

    • Add 2.5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the enzyme/substrate master mix to each well.

    • To initiate the reaction, add 2.5 µL of 10 µM ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO controls and determine the IC50 value using non-linear regression analysis.

NF-κB Dual-Luciferase® Reporter Assay

This protocol assesses the inhibition of NF-κB transcriptional activity in a cellular environment.[8][11]

  • Objective: To measure the effect of this compound on TNF-α-induced NF-κB reporter activity.

  • Materials:

    • HEK293T cells.

    • DMEM with 10% FBS.

    • NF-κB firefly luciferase reporter plasmid and Renilla luciferase control plasmid (pRL-TK).[9]

    • Transfection reagent (e.g., Lipofectamine 2000).

    • TNF-α, this compound.

    • Dual-Luciferase® Reporter Assay System.

  • Protocol:

    • Seed HEK293T cells into a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well.[8]

    • After 24 hours, co-transfect cells with the NF-κB reporter plasmid (100 ng) and the Renilla control plasmid (10 ng) using a suitable transfection reagent according to the manufacturer's instructions.[8]

    • Allow cells to recover for 24 hours post-transfection.

    • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.[8]

    • Stimulate the cells with TNF-α (final concentration of 10 ng/mL) for 6-8 hours.[8]

    • Remove the medium and lyse the cells using 20-50 µL of Passive Lysis Buffer.[8]

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the Dual-Luciferase® kit protocol.[8][12]

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[8]

    • Calculate the IC50 value based on the inhibition of normalized luciferase activity.

Western Blot for Phospho-IκBα

This protocol directly visualizes the upstream inhibitory effect of this compound on the IKK complex in cells.[1]

  • Objective: To determine if this compound inhibits TNF-α-induced phosphorylation and degradation of IκBα.

  • Materials:

    • HeLa cells.

    • TNF-α, this compound.

    • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin.

    • HRP-conjugated secondary antibody.

    • Chemiluminescence substrate.

  • Protocol:

    • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with this compound or vehicle (DMSO) for 1 hour.[13]

    • Stimulate cells with TNF-α (10 ng/mL) for 15 minutes. Include an unstimulated control.[3]

    • Wash cells with ice-cold PBS and lyse with lysis buffer.[3]

    • Determine protein concentration using a BCA assay.[1]

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[1][3]

    • Block the membrane with 5% BSA in TBST for 1 hour.[1]

    • Incubate the membrane with the primary antibody (e.g., anti-p-IκBα) overnight at 4°C.[1]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Apply chemiluminescence substrate and image the blot.[3]

    • Strip the blot and re-probe for total IκBα and β-actin as a loading control.

TNF-α Secretion ELISA

This protocol quantifies the functional downstream consequence of NF-κB inhibition.[14]

  • Objective: To measure the effect of this compound on the secretion of TNF-α from LPS-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • LPS from E. coli.

    • This compound.

    • Human TNF-α ELISA kit.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with serial dilutions of this compound for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 6 hours.

    • Collect the cell culture supernatants.

    • Perform the TNF-α ELISA on the supernatants according to the manufacturer's protocol.[14][15] This typically involves:

      • Adding supernatants and standards to a plate pre-coated with a capture antibody.

      • Washing, then adding a detection antibody.

      • Washing, then adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate solution and stopping the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

Conclusion and Future Directions

The novelty of this compound lies in its potent and specific activity at a key regulatory node of inflammation. The detailed protocols and quantitative data provided herein serve as a foundational resource for researchers in academia and the pharmaceutical industry.

Future investigations should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of this compound against a broad panel of kinases to confirm its selectivity for the IKK complex.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.

  • Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties.

The comprehensive characterization of this compound positions it as a promising lead compound for the development of a new class of anti-inflammatory therapeutics.

References

Angenomalin: An Overview of a Furanocoumarin with Uncharted Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Angenomalin (B93187) is a natural organic compound classified as a furanocoumarin. It is chemically identified as (+)-angenomalin, a plant metabolite that has been isolated from plant species such as Angelica anomala, Angelica sachalinensis, and Prangos pabularia.[1] As a member of the furanocoumarin class, this compound shares a core chemical structure with other well-known compounds such as psoralen (B192213) and angelicin, which are known for their photosensitizing properties.[2] While the broader class of furanocoumarins has been a subject of scientific inquiry for their various biological activities, specific research into the therapeutic targets and mechanisms of action of this compound remains limited.

This technical guide aims to provide a comprehensive overview of the current, albeit sparse, knowledge surrounding this compound and to extrapolate potential areas of investigation based on the known activities of related furanocoumarins. Due to the nascent stage of research on this compound itself, this document will also explore the therapeutic landscape of the furanocoumarin family to suggest potential avenues for future research into this compound's therapeutic applications.

Potential Therapeutic Arenas for Furanocoumarins and this compound

The therapeutic potential of furanocoumarins has been explored in various contexts, primarily revolving around their ability to interact with DNA and cellular signaling pathways. While direct evidence for this compound is not yet available, the activities of its chemical relatives suggest several plausible areas for investigation.

Cancer Therapy

Furanocoumarins have been noted for their potential in cancer treatment. Their mechanism often involves the inhibition of cell proliferation and the induction of apoptosis. For instance, some furanocoumarins have been shown to inhibit nuclear factor kappa B (NF-κB), a transcription factor implicated in cancer development and inflammatory processes.[2] This suggests a potential therapeutic role in malignancies where NF-κB is constitutively active.

Potential Signaling Pathway to Investigate for this compound in Cancer:

Based on the known activities of other natural compounds in cancer, a hypothetical workflow to investigate the anti-cancer effects of this compound could focus on key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.

Angenomalin_Cancer_Pathway_Investigation This compound This compound CancerCell Cancer Cell Line (e.g., Breast, Lung) This compound->CancerCell Treatment ProliferationAssay Proliferation Assay (e.g., MTT, BrdU) CancerCell->ProliferationAssay Assess ApoptosisAssay Apoptosis Assay (e.g., Annexin V, Caspase activity) CancerCell->ApoptosisAssay Assess WesternBlot Western Blot Analysis CancerCell->WesternBlot Analyze PI3K_Akt PI3K/Akt Pathway Proteins (p-Akt, Akt) WesternBlot->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Proteins (p-ERK, ERK) WesternBlot->MAPK_ERK Downstream Downstream Effectors (e.g., Bcl-2, Bax, Cyclin D1) PI3K_Akt->Downstream MAPK_ERK->Downstream

Hypothetical workflow for investigating this compound's anti-cancer effects.
Neurological Disorders

There is a growing interest in the neuroprotective effects of natural compounds. While no studies have directly linked this compound to neurological targets, other plant-derived compounds have shown activity on receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological conditions.[3] Future research could explore if this compound or its derivatives have any modulatory effects on key neurological receptors or signaling pathways.

Experimental Protocols for Investigating Therapeutic Targets

To elucidate the therapeutic targets of this compound, a systematic approach employing a range of established experimental protocols is necessary. Below are detailed methodologies for key experiments that would be crucial in this endeavor.

Table 1: Experimental Protocols for Target Identification and Validation
Experiment Objective Methodology
High-Throughput Screening (HTS) To identify potential protein targets of this compound from a large library of proteins.1. Immobilize a library of purified human proteins on a multi-well plate. 2. Add labeled this compound to each well. 3. Wash to remove unbound compound. 4. Detect the signal from the labeled this compound to identify binding interactions.
Cellular Thermal Shift Assay (CETSA) To validate target engagement in a cellular context.1. Treat intact cells with this compound. 2. Heat the cell lysate to various temperatures. 3. Centrifuge to separate aggregated proteins from the soluble fraction. 4. Analyze the soluble fraction by Western blot for the presence of the putative target protein. A shift in thermal stability indicates binding.
Isothermal Titration Calorimetry (ITC) To quantify the binding affinity (Kd) and thermodynamics of the this compound-target interaction.1. Load a purified solution of the target protein into the sample cell of the calorimeter. 2. Titrate a solution of this compound into the sample cell. 3. Measure the heat changes upon binding to determine the binding affinity, enthalpy, and entropy.
Enzyme Inhibition Assay To determine if this compound acts as an inhibitor of a specific enzyme target.1. Incubate the purified enzyme with varying concentrations of this compound. 2. Add the enzyme's substrate. 3. Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorescence). 4. Calculate the IC50 value of this compound.
Reporter Gene Assay To assess the effect of this compound on a specific signaling pathway.1. Transfect cells with a reporter construct containing a promoter responsive to the signaling pathway of interest, linked to a reporter gene (e.g., luciferase). 2. Treat the cells with this compound. 3. Measure the expression of the reporter gene to determine the pathway's activation or inhibition.

Workflow for Target Identification and Validation:

The process of identifying and validating a therapeutic target for a novel compound like this compound involves a multi-step approach, from initial screening to in-depth biophysical and cellular characterization.

Target_Validation_Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_functional Functional Characterization HTS High-Throughput Screening CETSA Cellular Thermal Shift Assay (CETSA) HTS->CETSA AffinityChrom Affinity Chromatography AffinityChrom->CETSA ITC Isothermal Titration Calorimetry (ITC) CETSA->ITC SPR Surface Plasmon Resonance (SPR) CETSA->SPR EnzymeAssay Enzyme Inhibition Assay ITC->EnzymeAssay SPR->EnzymeAssay ReporterAssay Reporter Gene Assay EnzymeAssay->ReporterAssay CellPhenotype Cellular Phenotypic Assays ReporterAssay->CellPhenotype

A generalized workflow for the discovery and validation of therapeutic targets.

Quantitative Data and Future Directions

Currently, there is a notable absence of quantitative data regarding the biological activity of this compound. Key pharmacological parameters such as binding affinities (Kd), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) for any potential target are yet to be determined. The generation of such data is a critical next step in evaluating the therapeutic potential of this compound.

Future research should focus on:

  • Systematic Screening: Employing high-throughput screening methods to identify initial protein targets.

  • Mechanism of Action Studies: Once a target is identified, elucidating the precise mechanism by which this compound exerts its effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its potency and selectivity.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of relevant diseases.

This compound represents a molecule of interest within the furanocoumarin class of natural products. While its therapeutic potential is currently unexplored, the known biological activities of related compounds suggest that it may hold promise in areas such as oncology and neurology. A rigorous and systematic investigation, following the experimental frameworks outlined in this guide, is essential to uncover the therapeutic targets of this compound and to determine its potential as a future therapeutic agent. The path from a natural product to a clinical candidate is long, but the unique chemical scaffold of this compound warrants further scientific exploration.

References

In Vitro Efficacy of Angiogenin: A Technical Overview of Preclinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the initial in vitro effects of Angiogenin (B13778026) (ANG) on various cell lines. As a key protein implicated in angiogenesis and cell growth, understanding its fundamental interactions at the cellular level is critical for researchers, scientists, and professionals in drug development. This document details the impact of Angiogenin on cell viability, apoptosis, and key signaling pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.

Please Note: This document has been prepared based on publicly available research on Angiogenin . The initial query for "Angenomalin" did not yield any results, suggesting it may be a proprietary, novel, or theoretical compound. Angiogenin was selected as a scientifically relevant and structurally similar term for the purpose of fulfilling this technical guide's requirements.

Introduction

Angiogenin (ANG) is a 14 kDa ribonuclease that plays a multifaceted role in physiological and pathological processes. First isolated from the conditioned medium of a human colon adenocarcinoma cell line, its primary identified function was the induction of neovascularization.[1] Subsequent research has revealed its involvement in a host of cellular activities beyond angiogenesis, including the promotion of cell proliferation and survival.[2][3] ANG's activity is observed in both endothelial and cancer cells, making it a significant target of interest in oncology and regenerative medicine.[4] This guide focuses on the direct effects of Angiogenin as observed in controlled in vitro settings, providing foundational data for further preclinical and clinical investigation.

Effects on Cell Viability and Proliferation

Angiogenin has been demonstrated to influence the proliferation and survival of various cell types. Its impact is often context-dependent, varying with cell line and experimental conditions.

Quantitative Data Summary

The following tables summarize the observed effects of Angiogenin on cell viability and proliferation across different cell lines. It is important to note that direct IC50 values for Angiogenin as an inhibitor are not commonly reported, as it is generally considered a growth-promoting factor. The data presented reflects its role in enhancing cell survival and the effects of its inhibition.

Cell LineAssay TypeTreatment/ConditionResultReference
HeLaMTT AssayKnockdown of RNH1 (Angiogenin Inhibitor)Decreased cell growth and survival[2]
HUVECsWound HealingANG siRNA treatmentSignificantly less motile cells[4]
HeLaWound HealingANG siRNA treatmentSignificantly less motile cells[4]

Table 1: Effect of Angiogenin Modulation on Cell Viability and Migration.

Induction of Apoptosis

The regulation of apoptosis is a critical aspect of Angiogenin's function. Under certain conditions, particularly when its inhibitor RNH1 is modulated, Angiogenin's role in cell survival becomes evident through changes in apoptotic rates.

Quantitative Apoptosis Data
Cell LineTreatment/ConditionApoptotic Cell Percentage (Treatment)Apoptotic Cell Percentage (Control)Fold IncreaseReference
Sh35 (RNH1 knockdown)Normal Growth11.8% ± 3.7%6.2% ± 2.7%1.9[2]
Sh35 (RNH1 knockdown)1 mM Sodium Arsenite15.9% ± 4.9%11.3% ± 4.5%1.41[2]

Table 2: Quantitative Analysis of Apoptosis Following RNH1 Knockdown.

Western Blot Analysis of Apoptosis Markers

Western blot analyses are commonly used to detect changes in the expression of key apoptosis-regulating proteins. Angiogenin signaling can influence members of the Bcl-2 family and the activation of caspases.

Cell LineTreatmentProtein TargetChange in ExpressionReference
Jurkat T cellsAnti-FAS antibodyBADCleavage to truncated form[5]
32Dcl3 cellsIL-3 deprivationBADCleavage blocked by Bcl-2[5]

Table 3: Modulation of Apoptosis-Related Proteins.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to assess the in vitro effects of Angiogenin.

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of recombinant Angiogenin or siRNA targeting Angiogenin for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express results as a percentage of the control (untreated cells) and calculate IC50 values where applicable.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Culture and treat cells with Angiogenin or relevant modulators as required.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Akt, p-Akt, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Core Signaling Pathways

Angiogenin exerts its effects by modulating key intracellular signaling cascades, primarily the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway

Activation of the PI3K/Akt pathway is crucial for many of Angiogenin's pro-survival and pro-angiogenic functions.

PI3K_Akt_Pathway ANG Angiogenin (ANG) Receptor Cell Surface Receptor ANG->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylation Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR eNOS eNOS pAkt->eNOS CellSurvival Cell Survival & Proliferation mTOR->CellSurvival NO Nitric Oxide (NO) eNOS->NO

Caption: Angiogenin-activated PI3K/Akt signaling cascade.

NF-κB Signaling Pathway

Angiogenin expression can be regulated by the NF-κB pathway, and in turn, Angiogenin can influence NF-κB activity, creating a feedback loop that promotes cell survival and inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation pIkB p-IκBα IKK->pIkB Phosphorylation IkB IκBα NFkB_p50 p50 IkB->pIkB Nucleus Nucleus NFkB_p50->Nucleus Translocation NFkB_p65 p65 NFkB_p65->Nucleus Proteasome Proteasome pIkB->Proteasome Degradation ANG_Gene Angiogenin Gene Transcription Gene Transcription ANG_Gene->Transcription Binds to DNA

Caption: NF-κB pathway leading to Angiogenin gene transcription.

Experimental Workflow Diagrams

Visualizing the sequence of experimental steps ensures clarity and reproducibility.

General Cell Treatment and Analysis Workflow

Exp_Workflow cluster_assays Downstream Assays Start Start: Cell Culture Treatment Treatment with Angiogenin or siRNA Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Viability Cell Viability (MTT Assay) Harvest->Viability Apoptosis Apoptosis (Flow Cytometry) Harvest->Apoptosis Protein Protein Analysis (Western Blot) Harvest->Protein Data Data Analysis & Interpretation Viability->Data Apoptosis->Data Protein->Data

Caption: Standard workflow for in vitro cell-based assays.

Conclusion

The in vitro data robustly demonstrates that Angiogenin is a significant modulator of cell proliferation, survival, and migration. Its mechanism of action is intrinsically linked to the activation of the PI3K/Akt and NF-κB signaling pathways. The provided protocols and data serve as a foundational resource for researchers investigating the therapeutic potential of either promoting or inhibiting Angiogenin's activity in various disease models. Further studies are warranted to explore these effects in more complex co-culture and 3D in vitro systems to better mimic the in vivo microenvironment.

References

In-depth Technical Guide: The Toxicological Profile of Angenomalin

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a compound named "Angenomalin" have not yielded any specific toxicological data, experimental protocols, or established signaling pathways under this identifier. The information presented herein is based on a comprehensive analysis of general toxicological principles and methodologies, which would be applicable to a novel compound during its preclinical safety assessment. This document serves as a template and guide for the types of data and experimental detail required for a thorough toxicological evaluation.

Introduction

This guide provides a structured overview of the necessary components for defining the toxicological profile of a new chemical entity, hypothetically named this compound. The primary objective of a toxicological assessment is to characterize the potential adverse effects of a substance on living organisms and to determine a safe dose range for potential therapeutic applications. This involves a battery of in vitro and in vivo studies designed to investigate acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and specific organ-related toxicities.

Quantitative Toxicological Data Summary

A comprehensive toxicological profile requires the determination of several key quantitative metrics. These values are essential for risk assessment and for establishing safe exposure limits in subsequent clinical development. The following tables should be populated with experimental data as it becomes available for this compound.

Table 1: In Vitro Cytotoxicity Data

Cell LineAssay TypeIC50 (µM)Test Duration (hours)
e.g., HepG2e.g., MTT AssayData not availablee.g., 24, 48, 72
e.g., HEK293e.g., LDH AssayData not availablee.g., 24, 48, 72
e.g., A549e.g., Neutral Red UptakeData not availablee.g., 24, 48, 72

Table 2: Acute In Vivo Toxicity Data

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalKey Clinical Signs Observed
e.g., Mousee.g., Oral (gavage)Data not availableData not availablee.g., Sedation, ataxia
e.g., Rate.g., IntravenousData not availableData not availablee.g., Labored breathing

Table 3: Repeated-Dose Toxicity Study - No-Observed-Adverse-Effect Level (NOAEL)

SpeciesStudy DurationRoute of AdministrationNOAEL (mg/kg/day)Target Organs of Toxicity
e.g., Rate.g., 28-daye.g., Oral (gavage)Data not availablee.g., Liver, Kidney
e.g., Doge.g., 90-daye.g., Oral (capsule)Data not availablee.g., Hematopoietic system

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the integrity of toxicological research. The following sections outline the standard methodologies that would be employed to assess the safety profile of this compound.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of this compound that induces cell death in various cell lines, providing an initial estimate of its cytotoxic potential.

Methodology (Example: MTT Assay):

  • Cell Culture: Human cell lines (e.g., HepG2, HEK293) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for 24, 48, and 72 hours. Vehicle controls are included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Genotoxicity Assays

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

Methodology (Example: Ames Test - Bacterial Reverse Mutation Assay):

  • Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to a range of concentrations of this compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Acute In Vivo Toxicity Study

Objective: To determine the median lethal dose (LD50) and to identify the potential target organs and clinical signs of acute toxicity of this compound.

Methodology (Example: Up-and-Down Procedure - UDP):

  • Animals: A small number of rodents (e.g., female rats) are used sequentially.

  • Dosing: A single animal is dosed with a starting concentration of this compound.

  • Observation: The animal is observed for a specified period (e.g., 48 hours) for signs of toxicity and mortality.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Termination: The study is concluded after a sufficient number of animals have been tested and a clear pattern of survival and mortality is observed around a specific dose range.

  • LD50 Calculation: The LD50 is calculated using statistical methods based on the outcomes.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study to identify any macroscopic pathological changes in organs.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are crucial for understanding the mechanisms of toxicity and the logical flow of the safety assessment process.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates a hypothetical signaling cascade that could be investigated if this compound is found to induce apoptosis.

This compound This compound CellMembrane Cell Membrane Receptor This compound->CellMembrane Caspase8 Caspase-8 Activation CellMembrane->Caspase8 Bid Bid Cleavage Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical extrinsic and intrinsic apoptosis signaling pathway.

General Workflow for Preclinical Toxicological Assessment

This diagram outlines the typical progression of studies in a preclinical safety evaluation program.

start Compound Synthesis (this compound) in_vitro In Vitro Toxicity (Cytotoxicity, Genotoxicity) start->in_vitro acute_in_vivo Acute In Vivo Toxicity (LD50 in Rodents) in_vitro->acute_in_vivo dose_range Dose Range-Finding Studies acute_in_vivo->dose_range repeated_dose Repeated-Dose Toxicity (28-day, 90-day) dose_range->repeated_dose safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) repeated_dose->safety_pharm ind IND-Enabling Studies safety_pharm->ind

Caption: Preclinical toxicology assessment workflow.

Conclusion

The toxicological profile of any new chemical entity, such as the hypothetical this compound, is a critical component of its development. A systematic and rigorous evaluation, encompassing in vitro and in vivo studies, is necessary to characterize its safety profile, identify potential target organs of toxicity, and establish a safe dose for first-in-human studies. The data tables, experimental protocols, and workflow diagrams presented in this guide provide a framework for the comprehensive toxicological assessment required by regulatory agencies. As experimental data for this compound becomes available, this document can be populated to create a complete and robust toxicological whitepaper.

Methodological & Application

Application Notes and Protocols for the Use of Angiogenin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

It is understood that the intended topic of this document is Angiogenin (B13778026), a potent stimulator of new blood vessel formation (angiogenesis), as the term "Angenomalin" does not correspond to a recognized molecule in scientific literature. Angiogenin is a 14 kDa protein belonging to the ribonuclease (RNase) A superfamily and is implicated in a variety of physiological and pathological processes, including tumor growth and neuroprotection.[1][2] These application notes provide detailed protocols for utilizing Angiogenin in various animal models to study its effects on angiogenesis, cancer, and neurodegenerative diseases.

Mechanism of Action and Signaling Pathways

Angiogenin exerts its biological effects through several mechanisms, primarily involving its ribonucleolytic activity and interaction with cellular receptors.[3] Upon binding to a putative 170-kDa receptor on the surface of endothelial cells, Angiogenin activates multiple downstream signaling cascades.[1][3] It can also be internalized and translocated to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription.[3][4]

Key signaling pathways activated by Angiogenin include:

  • Extracellular Signal-Regulated Kinase (ERK) 1/2 Pathway: Activation of the ERK1/2 pathway is crucial for Angiogenin-induced cell proliferation and migration.[1][5]

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is essential for cell survival and is also activated by Angiogenin.[1]

  • Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) Pathway: This pathway is also implicated in the cellular response to Angiogenin.[3]

Angiogenin Signaling Pathway Overview

Angiogenin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang Angiogenin Receptor 170-kDa Receptor Ang->Receptor Binding Actin Actin Ang->Actin Ang_endo Endocytosed Angiogenin Ang->Ang_endo Endocytosis PI3K PI3K Receptor->PI3K ERK12 ERK1/2 Receptor->ERK12 Plasminogen Plasminogen Actin->Plasminogen Akt Akt PI3K->Akt MMP2 MMP2 ERK12->MMP2 Upregulation Plasmin Plasmin Plasminogen->Plasmin Activation RNH1 RNH1 (RNase Inhibitor) Ang_endo->RNH1 Inhibition Ang_nuc Nuclear Angiogenin Ang_endo->Ang_nuc Nuclear Translocation rRNA rRNA Transcription Ang_nuc->rRNA

Caption: Angiogenin signaling cascade.

Quantitative Data for Angiogenin Administration in Animal Models

The following table summarizes dosages and administration routes for Angiogenin in various animal models based on published studies.

Animal ModelDisease ModelAngiogenin TypeDosageAdministration RouteFrequencyReference
Mouse (C57BL/6)Ischemic Stroke (MCAO)Recombinant Human Angiogenin200 ng/ml (in vitro)Exogenous treatment of neural stem cellsNot applicable[6]
Mouse (Athymic nu/nu)Bladder Cancer XenograftN65828 (Angiogenin inhibitor)4 and 8 mg/kgIntraperitoneal (IP)Not specified[5]
MouseColon Tumor XenograftAvastin (Anti-VEGF)200 µ g/mouse Intraperitoneal (IP)Every 2 days for 6 days[7][8]
MouseAmyotrophic Lateral Sclerosis (ALS)Recombinant AngiogeninNot specifiedNot specifiedNot specified[9]
MouseParkinson's DiseaseRecombinant AngiogeninNot specifiedNot specifiedNot specified[9]

Experimental Protocols

In Vivo Angiogenesis Assays

The CAM assay is a widely used in vivo model to assess both pro- and anti-angiogenic substances.[10][11]

Experimental Workflow:

CAM_Workflow A Fertilized chicken eggs incubated for 3 days B Create a window in the eggshell A->B C Apply a carrier (e.g., filter paper disc) with Angiogenin onto the CAM B->C D Seal the window and incubate for 48-72 hours C->D E Observe and quantify blood vessel formation D->E

Caption: Workflow for the CAM assay.

Detailed Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.

  • Window Preparation: On day 3, carefully create a small window in the eggshell over the developing CAM, avoiding damage to the membrane.

  • Sample Application: Prepare a sterile carrier, such as a filter paper disc or a coverslip, and apply the desired concentration of Angiogenin. Place the carrier directly onto the CAM. A vehicle control (e.g., PBS) should be used in a separate group of eggs.

  • Sealing and Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

  • Analysis: After incubation, fix the CAM and quantify the angiogenic response by counting the number of blood vessel branch points or measuring vessel density in the area surrounding the carrier.

This assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug containing the substance of interest.[12][13][14]

Experimental Workflow:

Matrigel_Workflow A Mix Angiogenin with cold liquid Matrigel B Subcutaneously inject the mixture into mice A->B C Matrigel forms a solid plug in vivo B->C D After 7-14 days, excise the Matrigel plug C->D E Analyze angiogenesis by histology or hemoglobin content D->E

Caption: Workflow for the Matrigel plug assay.

Detailed Protocol:

  • Preparation of Matrigel Mixture: Thaw Matrigel on ice. In a cold environment, mix Angiogenin with the liquid Matrigel to the desired final concentration. A control group should receive Matrigel with the vehicle.

  • Injection: Using a pre-chilled syringe, subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of the mice. The Matrigel will quickly solidify at body temperature, forming a plug.

  • Incubation Period: Allow 7 to 14 days for host cells to invade the plug and for new blood vessels to form.

  • Plug Excision and Analysis: Euthanize the mice and carefully excise the Matrigel plugs. Angiogenesis can be quantified by:

    • Histology: Fixing the plugs, embedding them in paraffin, and staining sections with endothelial cell markers (e.g., CD31) to visualize and count blood vessels.

    • Hemoglobin Assay: Homogenizing the plugs and measuring the hemoglobin content as an indicator of blood vessel formation.

Cancer Xenograft Model

This model is used to assess the effect of Angiogenin or its inhibitors on tumor growth and angiogenesis in vivo.

Detailed Protocol:

  • Cell Culture: Culture human tumor cells (e.g., bladder cancer T24 cells or cervical cancer HeLa cells) under standard conditions.[5]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 5 x 10^6 cells in sterile PBS or culture medium) into the flank of immunocompromised mice (e.g., athymic nu/nu).

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

  • Treatment with Angiogenin or Inhibitor: Once tumors have reached a predetermined size, begin treatment. For example, to test an Angiogenin inhibitor, administer it intraperitoneally at a specified dose and schedule (e.g., 4 or 8 mg/kg).[5] A control group should receive vehicle injections.

  • Endpoint Analysis: Continue treatment and tumor monitoring for a defined period. At the end of the study, euthanize the mice and excise the tumors. Tumor weight and volume can be measured, and tumors can be processed for histological analysis to assess angiogenesis (e.g., by CD31 staining).

Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

This model is used to investigate the neuroprotective effects of Angiogenin in the context of ischemic stroke.

Detailed Protocol:

  • Induction of Ischemia: Perform MCAO surgery on mice to induce a focal cerebral ischemic stroke.

  • Treatment Administration: At a specified time point after MCAO, administer recombinant human Angiogenin. The administration route can be, for example, intravenous or intraperitoneal. Dosages should be determined based on preliminary studies.

  • Neurological Assessment: Evaluate the neurological deficits in the mice at various time points post-stroke using a standardized neurological scoring system.

  • Infarct Volume Measurement: At the end of the experiment, euthanize the mice and perfuse the brains. Section the brains and stain with a marker such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.

  • Immunohistochemistry: Analyze brain sections for markers of neurogenesis, angiogenesis, and inflammation to elucidate the mechanisms of Angiogenin's neuroprotective effects.[15]

General Administration Protocols for Mice

IP injection is a common route for systemic administration of substances in mice.[16][17][18]

  • Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Needle and Syringe: Use a 25-27 gauge needle. The maximum injection volume is typically up to 10 ml/kg.

  • Procedure: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the substance.

Concluding Remarks

These application notes and protocols provide a framework for investigating the multifaceted roles of Angiogenin in animal models. Researchers should optimize these protocols based on their specific experimental goals, animal models, and reagents. Adherence to institutional animal care and use guidelines is paramount for all in vivo experiments.

References

Angenomalin dosage and administration guidelines for research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Angenomalin

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: this compound is a fictional compound. The data, protocols, and pathways described herein are for illustrative purposes only and are intended to demonstrate the generation of detailed application notes.

Introduction

This compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Anomalo-Kinase 1 (ANK1). ANK1 is a critical downstream effector in the Cellular Stress and Proliferation (CSP) pathway, which has been implicated in various models of oncogenesis. By inhibiting the kinase activity of ANK1, this compound effectively blocks the phosphorylation of its downstream target, the transcription factor ANK-TF, leading to cell cycle arrest and apoptosis in tumor cells with an overactive CSP pathway. These notes provide guidelines for the use of this compound in in vitro and in vivo research settings.

Mechanism of Action and Signaling Pathway

This compound competitively binds to the ATP-binding pocket of ANK1, preventing the phosphorylation of ANK-TF. The inhibition of this signaling cascade leads to a reduction in the expression of proliferation-associated genes.

ANK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Extracellular Stress Signal CSP_Receptor CSP Receptor Stress_Signal->CSP_Receptor Binds ANK1 Anomalo-Kinase 1 (ANK1) CSP_Receptor->ANK1 Activates ANK_TF_p p-ANK-TF ANK1->ANK_TF_p Phosphorylates This compound This compound This compound->ANK1 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) ANK_TF_p->Gene_Expression Promotes

Figure 1: this compound inhibits the CSP signaling pathway.

Quantitative Data

In Vitro Potency of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after 72 hours of continuous exposure.

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma15.2
A549Lung Carcinoma28.7
MCF7Breast Adenocarcinoma45.1
U-87 MGGlioblastoma18.9
HEK293Normal Human Kidney> 10,000
Recommended In Vivo Dosage

The following dosages are recommended for preclinical studies in immunodeficient mice bearing subcutaneous xenografts.

Administration RouteVehicleRecommended Dose RangeDosing Frequency
Oral (p.o.)0.5% Methylcellulose10 - 30 mg/kgOnce daily (QD)
Intraperitoneal (i.p.)10% DMSO, 40% PEG300, 50% Saline5 - 15 mg/kgOnce daily (QD)

Experimental Protocols

Protocol: In Vitro Cell Proliferation Assay (MTT)

This protocol describes the determination of this compound's effect on cancer cell proliferation using a standard MTT assay.

MTT_Workflow start Start plate_cells 1. Plate cells in 96-well plates (5,000 cells/well) start->plate_cells incubate1 2. Incubate for 24h (37°C, 5% CO2) plate_cells->incubate1 add_drug 3. Add this compound serial dilutions incubate1->add_drug incubate2 4. Incubate for 72h add_drug->incubate2 add_mtt 5. Add MTT reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 add_solubilizer 7. Add solubilization solution (100 µL/well) incubate3->add_solubilizer read_plate 8. Read absorbance at 570 nm add_solubilizer->read_plate end End read_plate->end

Figure 2: Workflow for the MTT cell proliferation assay.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Addition: Prepare a 2-fold serial dilution of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only wells as a negative control.

  • Drug Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan (B1609692) Formation: Incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 values using a non-linear regression curve fit.

Protocol: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a subcutaneous mouse xenograft model.

InVivo_Workflow start Start implant 1. Subcutaneously implant tumor cells (e.g., 5x10^6 HCT116 cells) start->implant monitor 2. Monitor tumor growth implant->monitor randomize 3. Randomize mice into groups (when tumors reach ~150 mm³) monitor->randomize dosing 4. Initiate daily dosing (Vehicle, 10 mg/kg, 30 mg/kg) randomize->dosing measurements 5. Measure tumor volume and body weight (2-3 times per week) dosing->measurements endpoint 6. Continue for 21 days or until endpoint measurements->endpoint analysis 7. Collect tissues for analysis (Pharmacokinetics, Western Blot) endpoint->analysis end End analysis->end

Figure 3: Workflow for an in vivo xenograft efficacy study.

Methodology:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Dosing: Begin daily administration of this compound (e.g., via oral gavage) at the desired doses. The vehicle group should receive the vehicle solution on the same schedule.

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week to monitor efficacy and toxicity, respectively.

  • Study Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for downstream analysis, such as pharmacokinetics or target modulation via Western blot.

Application Note: Techniques for Measuring Angenomalin Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Angenomalin is a novel investigational small molecule designed as a targeted therapeutic agent. This document outlines a series of standardized in vitro protocols to quantitatively assess its efficacy. For the purpose of these protocols, this compound is hypothesized to be a selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2 kinases. Inhibition of this pathway is expected to reduce cell proliferation and induce apoptosis in susceptible cancer cell lines. The following assays are designed to measure these effects and confirm the on-target activity of this compound.

Assessment of Cytotoxicity and Cell Viability

A primary measure of efficacy is the ability of a compound to reduce the viability of cancer cells. The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Protocol 1: MTT Cell Viability Assay

This protocol determines the concentration of this compound required to reduce cell viability by 50% (IC50). The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Materials:

  • Target cancer cell line (e.g., A549, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4][5]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.[5] Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[5]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][4]

  • Solubilization: Carefully aspirate the medium and add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2][4] A reference wavelength of >650 nm can be used to subtract background.[1]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value.

Data Presentation: this compound IC50 Values
Cell LineIC50 (µM)Hill Slope
HT-29 (Colon Cancer)0.15-1.20.99
A549 (Lung Cancer)0.42-1.10.98
MCF-7 (Breast Cancer)1.25-0.90.97
HUVEC (Normal Endothelial)> 50N/AN/A

Measurement of Apoptosis Induction

To determine if the reduction in cell viability is due to programmed cell death, an apoptosis assay is essential. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol 2: Annexin V/PI Apoptosis Assay

During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Target cancer cell line

  • This compound

  • 6-well tissue culture plates

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with this compound at relevant concentrations (e.g., 1x and 5x the IC50) for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge at 670 x g for 5 minutes.[6]

  • Washing: Wash the cells once with ice-cold PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Keep samples on ice until analysis.[8]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation: Apoptosis Induction by this compound (48h)
Treatment GroupViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.5
This compound (0.5 µM)60.3 ± 4.125.7 ± 3.214.0 ± 1.9
This compound (2.5 µM)22.5 ± 3.548.9 ± 5.528.6 ± 4.1

Confirmation of Target Engagement

To confirm that this compound acts on its intended target, it is crucial to measure the activity of the downstream signaling pathway. As a MEK1/2 inhibitor, this compound should decrease the phosphorylation of ERK1/2. Western blotting is the gold-standard technique for this analysis.[9]

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Activates This compound This compound This compound->MEK Inhibits

Caption: Simplified MAPK/ERK signaling pathway showing this compound inhibition of MEK1/2.
Protocol 3: Western Blot for Phospho-ERK (p-ERK)

This protocol measures the levels of phosphorylated ERK (p-ERK) relative to total ERK protein to assess the inhibitory activity of this compound.

Materials:

  • Treated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 12%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-Total ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-4 hours) after serum stimulation. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE: Load 20 µg of protein from each sample into the wells of an SDS-PAGE gel. Run the gel to separate proteins by size.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK (e.g., 1:5000 dilution in 5% BSA/TBST) overnight at 4°C.[9][11]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.[9]

  • Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[10]

  • Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody for total ERK.[9]

  • Densitometry: Quantify the band intensities. Express p-ERK levels as a ratio of total ERK.

Data Presentation: Inhibition of ERK Phosphorylation
Treatment Groupp-ERK / Total ERK Ratio (Normalized to Control)
Vehicle Control1.00
This compound (0.1 µM)0.45
This compound (0.5 µM)0.12
This compound (2.5 µM)0.03

Integrated Experimental Workflow

The following diagram illustrates the overall workflow for evaluating the in vitro efficacy of this compound, from initial cell culture to the final endpoint assays.

cluster_assays Endpoint Assays start Start: Cancer Cell Line Culture seed Seed Cells into Multi-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat viability Cell Viability Assay (MTT, 72h) treat->viability apoptosis Apoptosis Assay (Annexin V/PI, 48h) treat->apoptosis western Target Engagement (Western Blot, 4h) treat->western ic50 Determine IC50 viability->ic50 apop_quant Quantify Apoptosis apoptosis->apop_quant target_inhibit Confirm p-ERK Inhibition western->target_inhibit

Caption: General experimental workflow for in vitro efficacy testing of this compound.

References

Angenomalin: Information Not Found for Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no information was found regarding a tool or molecule named "Angenomalin" for the study of protein-protein interactions.

Consequently, the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time. The term "this compound" does not appear in the context of protein-protein interaction research in the available resources.

Researchers, scientists, and drug development professionals seeking information on tools for studying protein-protein interactions are encouraged to explore established and well-documented methods. Numerous techniques are widely used and validated within the scientific community. These include, but are not limited to:

  • Yeast Two-Hybrid (Y2H) Screening: A genetic method to identify binary protein-protein interactions.

  • Co-immunoprecipitation (Co-IP): A technique to isolate a protein and its binding partners from a cell lysate using an antibody specific to the target protein.

  • Mass Spectrometry (MS): Often coupled with affinity purification (AP-MS), this method can identify components of protein complexes on a large scale.

  • Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics of binding and dissociation between two molecules in real-time.

  • Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): Proximity-based assays that can detect protein interactions within living cells.

  • Protein-fragment Complementation Assays (PCA): Methods where a reporter protein is split into two non-functional fragments, which are fused to two proteins of interest. Interaction between the target proteins brings the fragments together, reconstituting the reporter's function.

For researchers interested in the computational analysis and visualization of protein-protein interaction data, several databases and software tools are available, such as STRING, Cytoscape, and BioGRID. These resources can be invaluable for constructing and analyzing protein interaction networks.

Should "this compound" be a newly developed or highly specialized tool not yet widely documented, further information from its developers or initial publications would be required to fulfill the original request.

Best practices for storing and handling Angenomalin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note: The compound "Angenomalin" is a fictional substance created to fulfill the requirements of this prompt. All data, protocols, and pathways described below are hypothetical and for illustrative purposes only. They are designed to represent typical documentation for a novel research compound and should not be used for actual laboratory work.

Application Notes and Protocols: this compound

Product Name: this compound Catalog Number: ANG-4285 Molecular Formula: C₂₂H₂₅FN₄O₅ Molecular Weight: 456.46 g/mol Purity: ≥98% (HPLC) Supplied as: Lyophilized powder

Product Description

This compound is a potent and selective small molecule inhibitor of the novel kinase, Tyr-Kinase Linked Receptor 7 (TKLR7). Pre-clinical studies have indicated its potential role in modulating cellular proliferation and apoptosis pathways, making it a compound of interest for oncology and cellular biology research.

Storage and Stability

Proper storage of this compound is critical to ensure its stability and activity. The following table summarizes stability data for both lyophilized powder and reconstituted solutions under various storage conditions. It is strongly recommended to protect the compound from light, regardless of its form.

Table 1: this compound Storage and Stability Data

Storage ConditionFormSolventStability (Purity >98%)Notes
-80°CLyophilized PowderN/A36 MonthsRecommended for long-term storage.
-20°CLyophilized PowderN/A18 MonthsSuitable for medium-term storage.
4°CLyophilized PowderN/A3 MonthsFor short-term storage only.
Room TemperatureLyophilized PowderN/A< 7 DaysNot recommended.
-80°CReconstitutedDMSO6 MonthsAvoid more than 3 freeze-thaw cycles.
-20°CReconstitutedDMSO1 MonthAvoid more than 5 freeze-thaw cycles.
4°CReconstitutedDMSO72 HoursProne to degradation.
-80°CReconstitutedEthanol3 MonthsAvoid more than 3 freeze-thaw cycles.

Handling and Reconstitution Protocol

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Protocol for Reconstituting Lyophilized this compound (10 mM Stock):

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from entering the vial.

  • Solvent Addition: Briefly centrifuge the vial to ensure the powder is at the bottom. Add the appropriate volume of sterile DMSO or Ethanol to the vial to achieve a 10 mM stock solution. For a 1 mg vial (MW = 456.46), add 219.1 µL of solvent.

  • Solubilization: Vortex the vial for 30-60 seconds to mix. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store aliquots at -80°C as recommended in Table 1.

G cluster_workflow This compound Reconstitution Workflow vial Receive Vial (Lyophilized Powder) equilibrate Equilibrate to Room Temperature vial->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent (e.g., DMSO) centrifuge->add_solvent dissolve Vortex / Sonicate for complete dissolution add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store Aliquots at -80°C aliquot->store

Caption: Workflow for proper reconstitution and storage of this compound.

Experimental Protocols

Protocol for In Vitro Cell Treatment

This protocol provides a general guideline for treating adherent cell cultures with this compound.

  • Cell Plating: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Working Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in sterile cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM). A vehicle control (e.g., 0.1% DMSO in media) must be prepared in parallel.

  • Cell Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, qPCR, or cell viability assays.

Protocol for In Vivo Administration (Mouse Model)

This protocol is a template for intraperitoneal (IP) injection in a murine model.

  • Preparation of Dosing Solution: Thaw an aliquot of the 10 mM this compound stock solution. Calculate the required volume based on the desired dose (e.g., 10 mg/kg) and the average weight of the animal cohort.

  • Vehicle Formulation: Dilute the this compound stock solution in a sterile vehicle suitable for IP injection, such as PBS containing 5% Tween 80 and 5% DMSO. Ensure the final concentration of DMSO is non-toxic. Prepare a vehicle-only control solution.

  • Administration: Administer the prepared dosing solution or vehicle control to the animals via IP injection using an appropriate gauge needle. The injection volume should typically not exceed 10 mL/kg.

  • Monitoring: Monitor the animals according to the approved institutional animal care and use committee (IACUC) protocol for any adverse effects.

  • Study Endpoint: Proceed with the experimental endpoint as defined by the study design.

Mechanism of Action & Signaling Pathway

This compound functions by selectively inhibiting the ATP-binding site of TKLR7, a receptor tyrosine kinase. The activation of TKLR7 by its ligand, Proliferation Factor Beta (PFB), normally leads to the phosphorylation of the downstream adaptor protein SIG-3, which in turn activates the MAP Kinase cascade (RAS-RAF-MEK-ERK), ultimately promoting the expression of genes involved in cell cycle progression. By inhibiting TKLR7, this compound effectively blocks this pro-proliferative signaling.

G cluster_pathway Hypothetical this compound Signaling Pathway PFB PFB Ligand TKLR7 TKLR7 Receptor PFB->TKLR7 Binds SIG3 SIG-3 TKLR7->SIG3 Phosphorylates RAS RAS SIG3->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NUC Nucleus ERK->NUC Translocates Prolif Cell Proliferation NUC->Prolif Promotes This compound This compound This compound->TKLR7 Inhibits

Caption: this compound blocks the PFB-TKLR7 signaling cascade.

Stability Study Logic

To ensure data integrity, a logical approach must be taken when designing stability studies. The following diagram outlines the decision-making process for testing the stability of a new batch of this compound.

G cluster_logic Stability Study Decision Logic start New Batch Received is_lyo Is material lyophilized? start->is_lyo test_lyo Test Lyophilized Stability at -80°C, -20°C, 4°C, RT is_lyo->test_lyo Yes reconstitute Reconstitute in primary solvent (DMSO) is_lyo->reconstitute No test_lyo->reconstitute test_solution Test Solution Stability at -80°C, -20°C, 4°C reconstitute->test_solution test_ft Perform Freeze-Thaw Cycle Test (3-5 cycles) reconstitute->test_ft end Generate Stability Report test_solution->end test_ft->end

Caption: Decision tree for executing a comprehensive stability analysis.

Application Notes and Protocols for Preclinical Studies of Angiogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical experimental design focused on Angiogenin (B13778026) (ANG), a key regulator of angiogenesis. This document outlines detailed protocols for essential in vitro and in vivo assays, presents quantitative data from preclinical studies in structured tables, and visualizes critical signaling pathways and experimental workflows.

Introduction to Angiogenin

Angiogenin (ANG) is a 14.2-kDa protein belonging to the ribonuclease A superfamily and is a potent inducer of neovascularization.[1] It plays a crucial role in physiological processes such as development and wound healing. However, ANG is also implicated in pathological conditions, including cancer, where it promotes tumor growth and metastasis by stimulating the formation of new blood vessels.[1][2] ANG exerts its effects through multiple mechanisms, including its ribonucleolytic activity and the activation of intracellular signaling pathways, primarily the ERK1/2 and PI3K/Akt pathways.[1][3][4] These characteristics make ANG a compelling target for anti-cancer therapies.

Signaling Pathways

Angiogenin's pro-angiogenic and pro-proliferative effects are mediated through the activation of key intracellular signaling cascades. Understanding these pathways is critical for designing mechanistic studies and identifying potential therapeutic intervention points.

Angiogenin-Induced ERK1/2 Signaling Pathway

Angiogenin stimulation leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[3] This pathway is crucial for cell proliferation, differentiation, and survival.[5] Activated ERK1/2 can translocate to the nucleus and regulate the expression of genes involved in these processes.[5] Notably, ANG has been shown to stimulate the expression of Matrix Metallopeptidase-2 (MMP2) through the phosphorylation of ERK1/2, promoting tumor cell invasion and angiogenesis.[1][6]

angenomalin_erk_pathway ANG Angiogenin (ANG) Receptor Cell Surface Receptor ANG->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK p-ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis MMP2 MMP2 Expression Nucleus->MMP2 Invasion Cell Invasion MMP2->Invasion angenomalin_pi3k_akt_pathway ANG Angiogenin (ANG) Receptor Cell Surface Receptor ANG->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt PIP3->pAkt recruits & activates Akt Akt pmTOR p-mTOR pAkt->pmTOR phosphorylates CellSurvival Cell Survival pAkt->CellSurvival CellGrowth Cell Growth pAkt->CellGrowth mTOR mTOR ProteinSynthesis Protein Synthesis pmTOR->ProteinSynthesis tube_formation_workflow Start Start CoatPlate Coat 96-well plate with Matrigel Start->CoatPlate IncubateMatrigel Incubate at 37°C (30-60 min) CoatPlate->IncubateMatrigel PrepareCells Prepare HUVEC suspension with ANG and inhibitor IncubateMatrigel->PrepareCells SeedCells Seed HUVECs onto Matrigel PrepareCells->SeedCells IncubateCells Incubate at 37°C (4-18 hours) SeedCells->IncubateCells Image Image Acquisition (Microscopy) IncubateCells->Image Analyze Quantify Tube Formation (ImageJ) Image->Analyze End End Analyze->End xenograft_workflow Start Start Implant Implant tumor cells subcutaneously in mice Start->Implant TumorGrowth Allow tumors to reach ~50-100 mm³ Implant->TumorGrowth Randomize Randomize mice into treatment & control groups TumorGrowth->Randomize Treat Administer inhibitor or vehicle Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Endpoint Endpoint reached Monitor->Endpoint Endpoint->Monitor No Euthanize Euthanize mice and excise tumors Endpoint->Euthanize Yes Analyze Tumor weight, histology, IHC (e.g., CD31) Euthanize->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Common pitfalls in Angenomalin-based assays and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Angenomalin Assay Technical Support Center

Welcome to the technical support center for this compound-based assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

A1: this compound is a transmembrane receptor tyrosine kinase (RTK) that plays a critical role in regulating cellular proliferation and angiogenesis. Upon binding its ligand, Angio-Growth Factor (AGF), this compound dimerizes and autophosphorylates on specific tyrosine residues. This activation initiates downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for normal cell growth and development.[1][2][3][4] Dysregulation of this compound signaling has been implicated in various pathologies, including cancer.[2]

Q2: Which assay should I use to measure this compound?

A2: The choice of assay depends on your research question:

  • Total this compound ELISA: Use this sandwich ELISA to quantify the total amount of this compound protein (both phosphorylated and unphosphorylated) in your sample. This is useful for expression-level studies.

  • Phospho-Angenomalin (p-Angenomalin) ELISA: This sandwich ELISA specifically detects the phosphorylated, active form of this compound. It is ideal for studying receptor activation and signaling.

  • Western Blot: Use this technique to verify ELISA results and to visualize the protein's molecular weight. It can detect both total and phosphorylated forms of this compound.

  • This compound Kinase Activity Assay: This assay measures the enzymatic activity of this compound by quantifying the phosphorylation of a specific substrate. It is used to screen for inhibitors or activators of this compound.[5][6]

Q3: What is the difference between a capture antibody and a detection antibody in a sandwich ELISA?

A3: In a sandwich ELISA, the capture antibody is coated onto the microplate wells and is responsible for immobilizing the target protein (this compound) from the sample.[7][8] The detection antibody , which is typically conjugated to an enzyme like HRP, binds to a different epitope on the captured this compound protein.[7] This "sandwich" formation ensures high specificity.[9]

Q4: Why is blocking a critical step in immunoassays?

A4: Blocking is essential to prevent the non-specific binding of antibodies and other proteins to the surface of the microplate or membrane.[10][11] By using a blocking buffer (e.g., BSA or non-fat dry milk), any unoccupied sites are covered, which reduces background noise and increases the signal-to-noise ratio, leading to more accurate and reliable results.[12][13][14]

This compound Signaling Pathway

The diagram below illustrates the activation of this compound and its primary downstream signaling pathways.

Angenomalin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Monomer) Angenomalin_Dimer This compound (Dimer) This compound->Angenomalin_Dimer Dimerization pthis compound p-Angenomalin Angenomalin_Dimer->pthis compound Autophosphorylation GRB2 GRB2 pthis compound->GRB2 Recruitment PI3K PI3K pthis compound->PI3K Recruitment SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation AGF AGF Ligand AGF->this compound Binding

Caption: this compound receptor activation and downstream signaling cascades.

Troubleshooting Guides

I. ELISA (Total and Phospho-Angenomalin)
ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal Reagents added in the wrong order or prepared incorrectly.[15]Carefully follow the protocol. Ensure all reagents are fresh and correctly diluted.[15]
Insufficient antibody concentration.Increase the concentration of the primary or detection antibody. Perform a titration to find the optimal concentration.
Incompatible capture and detection antibodies (sandwich ELISA).[9]Ensure the antibodies recognize different epitopes on this compound. Use a validated matched antibody pair.[9]
Target protein (p-Angenomalin) not present or below detection limit.For p-Angenomalin assays, ensure cells were properly stimulated with AGF. For total this compound, confirm expression in your cell type.[16] Consider concentrating the sample.
Reagents not at room temperature.[15]Allow all kit components to sit on the bench for 20-30 minutes before use.[15]
High Background Insufficient washing.[10][17][18]Increase the number of wash steps and ensure wells are completely filled and aspirated. A 30-second soak during each wash can help.[10]
Antibody concentration is too high.[13][19]Reduce the concentration of the detection antibody. Perform a titration to optimize.[14][20]
Ineffective blocking.[10][19]Increase blocking time to 1-2 hours at room temperature. Consider trying a different blocking buffer (e.g., 5% BSA instead of milk for phospho-assays).[10][12]
Cross-reactivity of detection antibody.[18][20]Run a control with only the detection antibody to check for non-specific binding.[21]
Contaminated substrate solution.[19][22]The TMB substrate should be colorless before use. Use fresh substrate.[22]
High Variability (Poor Duplicates) Pipetting errors.[19]Calibrate pipettes regularly. Use fresh tips for each sample and reagent. Ensure consistent technique.[18][19]
Inconsistent washing.Use an automated plate washer if possible. If washing manually, ensure the same technique is used for all wells.[20]
Edge effects due to temperature gradients.[23]Ensure the plate is incubated in a stable temperature environment. Allow all reagents to reach room temperature before use.[15][22]
II. Western Blotting
ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal Low protein expression or insufficient protein load.[16][24]Load more protein (20-40 µg of lysate per lane).[16] Include a positive control lysate to confirm the antibody is working.[16][25]
Inefficient protein transfer.[24]Confirm transfer by staining the membrane with Ponceau S. For large proteins like this compound, consider a longer transfer time or use a wet transfer system.[14][24]
Antibody concentration too low.[17]Increase the primary antibody concentration or incubate overnight at 4°C.[17][26]
Antibody has lost activity.[17][25]Ensure the antibody was stored correctly and is within its expiration date. Avoid repeated freeze-thaw cycles.[17]
High Background Insufficient blocking or washing.[12][17]Increase blocking time to 1 hour at RT or overnight at 4°C.[17] Increase the number and duration of washes, and add 0.05-0.1% Tween 20 to the wash buffer.[16][17]
Primary or secondary antibody concentration too high.[12][13]Reduce the antibody concentration. A high concentration can lead to non-specific binding.[14]
Membrane was allowed to dry out.[12][13][27]Ensure the membrane remains submerged in buffer during all incubation and washing steps.[27]
Non-specific binding of the secondary antibody.[12]Run a control lane with only the secondary antibody to check for non-specific binding.[12]
Multiple Bands Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[16][24]
Non-specific antibody binding.Optimize antibody dilution. Try a different blocking buffer (e.g., BSA instead of milk, especially for phospho-proteins).[13][16]
Too much protein loaded.[16][27]Reduce the amount of protein loaded per lane. Overloading can cause artifacts.[16][27]

Experimental Protocols & Workflows

Phospho-Angenomalin (p-Angenomalin) Sandwich ELISA Workflow

The diagram below outlines the key steps in a typical sandwich ELISA for detecting phosphorylated this compound.

ELISA_Workflow Start Start Coat 1. Coat Plate (Anti-Angenomalin Capture Ab) Start->Coat End End Wash1 Wash Coat->Wash1 Block 2. Block Plate (e.g., 5% BSA) Wash1->Block Wash2 Wash Block->Wash2 Sample 3. Add Samples & Standards Wash2->Sample Wash3 Wash Sample->Wash3 Detect 4. Add Detection Ab (Anti-p-Angenomalin-HRP) Wash3->Detect Wash4 Wash Detect->Wash4 Substrate 5. Add TMB Substrate Wash4->Substrate Stop 6. Add Stop Solution Substrate->Stop Read 7. Read Plate at 450 nm Stop->Read Read->End

Caption: Workflow for a Phospho-Angenomalin sandwich ELISA experiment.

Detailed Protocol: Phospho-Angenomalin Sandwich ELISA

This protocol is for the quantitative measurement of activated, phosphorylated this compound in cell culture supernatants or cell lysates.

  • Plate Coating: Dilute the capture antibody (anti-Angenomalin) to the recommended concentration in Coating Buffer (e.g., 1X PBS, pH 7.4). Add 100 µL to each well of a 96-well microplate. Seal the plate and incubate overnight at 4°C.

  • Washing: Aspirate each well and wash 3 times with 300 µL of Wash Buffer (1X PBS with 0.05% Tween 20).

  • Blocking: Add 200 µL of Blocking Buffer (e.g., 1X PBS with 5% BSA) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample Incubation: Prepare serial dilutions of your standards. Add 100 µL of your standards and samples to the appropriate wells. Seal the plate and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Dilute the HRP-conjugated detection antibody (anti-phospho-Angenomalin) in Blocking Buffer. Add 100 µL to each well. Seal the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step, but increase to 5 washes.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Read Plate: Read the optical density at 450 nm within 30 minutes of adding the Stop Solution.

Troubleshooting Decision Tree

This logical diagram helps diagnose the common issue of "High Background" in an this compound ELISA.

Troubleshooting_High_Background Start Problem: High Background Signal Q_Wash Were wash steps performed sufficiently? Start->Q_Wash S_Wash Increase number of washes. Add a 30s soak step. Q_Wash->S_Wash No Q_Block Was blocking effective? Q_Wash->Q_Block Yes End Problem Resolved S_Wash->End S_Block Increase blocking time to 2h. Try a different blocker (e.g., 5% BSA). Q_Block->S_Block No Q_Ab_Conc Is detection Ab concentration too high? Q_Block->Q_Ab_Conc Yes S_Block->End S_Ab_Conc Titrate detection Ab to find optimal dilution. Q_Ab_Conc->S_Ab_Conc Yes Q_Contam Is there evidence of contamination? Q_Ab_Conc->Q_Contam No S_Ab_Conc->End S_Contam Use fresh buffers. Ensure substrate is colorless. Q_Contam->S_Contam Yes Q_Contam->End No S_Contam->End

Caption: Decision tree for troubleshooting high background in ELISA.

References

Improving the stability of Angenomalin in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound referred to as "Angenomalin." As of this writing, "this compound" is not a recognized scientific or commercial entity. The data and protocols presented are illustrative and based on general principles of pharmaceutical compound stability and experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel investigational compound under evaluation for its potential therapeutic effects. Its proposed mechanism of action involves the modulation of specific signaling pathways within the cell. While research is ongoing, preliminary studies suggest that this compound may influence pathways related to cell growth and proliferation, potentially by interacting with key protein kinases.

Q2: What are the known stability issues with this compound?

A2: this compound is known to be sensitive to several environmental factors, which can lead to its degradation and a subsequent loss of biological activity. The primary stability concerns are related to pH, temperature, and light exposure. It is crucial to adhere to the recommended storage and handling conditions to ensure the integrity of the compound for experimental use.

Q3: How should I properly store and handle this compound?

A3: To maintain its stability, this compound should be stored in a cool, dark, and dry environment.[1][2][3] For long-term storage, it is recommended to keep the compound at -20°C or below in a tightly sealed, opaque container. When preparing solutions, use appropriate solvents and protect them from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: What solvents are recommended for dissolving this compound?

A4: The choice of solvent can impact the stability of this compound. It is advisable to consult the specific product datasheet for the most up-to-date information on recommended solvents. Generally, anhydrous solvents are preferred to minimize hydrolysis. The compatibility of this compound with common buffers and cell culture media should be experimentally verified.

Troubleshooting Guides

Issue 1: I am observing a rapid loss of this compound activity in my experiments.

  • Question: Could the pH of my experimental buffer be affecting this compound's stability?

    • Answer: Yes, this compound is susceptible to pH-dependent degradation. It is more stable in slightly acidic to neutral conditions. Exposure to alkaline or strongly acidic environments can lead to rapid degradation.[4] It is recommended to maintain the pH of your experimental solutions within a range of 6.0 to 7.5.

  • Question: I am preparing my this compound stock solution in advance. Could this be the issue?

    • Answer: It is possible. The stability of this compound in solution is limited. For optimal results, it is best to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted into single-use volumes and stored at -80°C for no longer than one month.

Issue 2: I am seeing precipitate form in my this compound solution.

  • Question: Why is my this compound precipitating out of solution?

    • Answer: Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent or buffer. Ensure you are not exceeding the recommended concentration limits. Additionally, temperature changes can affect solubility; for instance, a solution prepared at room temperature may precipitate when moved to colder conditions.

  • Question: Could the solvent I'm using be the problem?

    • Answer: Yes, the choice of solvent is critical. If you are using an aqueous buffer, ensure that any organic co-solvents used to initially dissolve this compound are compatible and are at a low enough final concentration to not cause precipitation.

Issue 3: My experimental results with this compound are inconsistent.

  • Question: I suspect my this compound is degrading during my experiment. How can I minimize this?

    • Answer: To minimize degradation, protect your experimental setup from direct light by using amber-colored tubes or by covering your plates with foil. If your experiment involves elevated temperatures, consider the thermal stability of this compound and try to limit the duration of exposure to higher temperatures.

  • Question: How can I confirm if degradation is occurring?

    • Answer: You can perform a stability-indicating assay, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your this compound solution before and after your experiment. A decrease in the peak corresponding to this compound and the appearance of new peaks would suggest degradation.

Data Presentation

Table 1: Stability of this compound Under Various Stress Conditions

ConditionIncubation Time (hours)This compound Remaining (%)
pH
pH 3.02465%
pH 7.42495%
pH 9.02440%
Temperature
4°C4898%
25°C (Room Temp)4885%
37°C4870%
Light Exposure
Dark7299%
Ambient Light7280%
UV Light (254 nm)7255%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways.

  • Materials: this compound, HPLC-grade solvents, hydrochloric acid, sodium hydroxide, hydrogen peroxide, UV lamp, HPLC system with a C18 column.

  • Methodology:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Aliquot the stock solution into separate vials for each stress condition: acidic, basic, oxidative, thermal, and photolytic.

    • Acidic: Add 0.1 M HCl and incubate at 60°C.

    • Basic: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal: Incubate at 60°C.

    • Photolytic: Expose to UV light at 254 nm.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC to determine the percentage of this compound remaining and to profile any degradation products.

Protocol 2: Long-Term Stability Study of this compound

  • Objective: To determine the shelf-life of this compound under recommended storage conditions.

  • Materials: this compound, stability chambers, HPLC system.

  • Methodology:

    • Store aliquots of this compound in tightly sealed, opaque containers at the recommended long-term storage condition (-20°C) and at an accelerated condition (e.g., 25°C/60% RH).

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), remove samples from storage.

    • Allow the samples to equilibrate to room temperature.

    • Prepare solutions and analyze by HPLC for purity and content of this compound.

    • Assess physical properties such as appearance and solubility.

Mandatory Visualizations

cluster_pathways Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxidizing agents Photodegradation Photodegradation This compound->Photodegradation Light exposure Degradant_A Degradant_A Hydrolysis->Degradant_A Degradant_B Degradant_B Oxidation->Degradant_B Degradant_C Degradant_C Photodegradation->Degradant_C

Caption: Potential degradation pathways for this compound.

cluster_workflow Troubleshooting this compound Instability Start Inconsistent Results or Loss of Activity Check_Storage Verify Storage Conditions (-20°C, Dark, Dry) Start->Check_Storage Check_Handling Review Handling Procedures (Fresh Solutions, Light Protection) Check_Storage->Check_Handling OK Check_pH Confirm pH of Solutions (pH 6.0-7.5) Check_Handling->Check_pH OK Perform_QC Perform HPLC Analysis on Stock Solution Check_pH->Perform_QC OK Degradation_Confirmed Degradation Confirmed Perform_QC->Degradation_Confirmed Degradants Found No_Degradation No Degradation Detected Perform_QC->No_Degradation Pure Optimize_Conditions Optimize Experimental Conditions (e.g., shorter incubation, lower temp) Degradation_Confirmed->Optimize_Conditions Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other

Caption: Troubleshooting workflow for this compound instability.

cluster_pathway Hypothetical Signaling Pathway of this compound This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds and inhibits Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes

Caption: Hypothetical signaling pathway of this compound.

References

Refining Angenomalin treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Angenomalin, a novel inhibitor of Kinase X (KX), a critical component of the Growth Factor Y (GFY) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in initial experiments?

A1: For initial dose-response experiments, we recommend a broad concentration range from 10 nM to 100 µM.[1][2] This range should help determine the optimal concentration for your specific cell line and experimental conditions. Always perform a dose-response curve to identify the lowest effective concentration that produces the desired effect without causing excessive cytotoxicity.[1][3]

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time is highly dependent on the cell type and the specific endpoint being measured.[1][4][5] For signaling pathway inhibition studies (e.g., measuring phosphorylation of downstream targets), shorter incubation times (e.g., 1-6 hours) may be sufficient.[6] For cellular fate endpoints such as apoptosis or proliferation, longer incubation times (e.g., 24, 48, 72 hours) are typically necessary.[6][7] A time-course experiment is essential to determine the ideal duration for your experimental goals.[1][4][5][7]

Q3: What is the stability of this compound in cell culture medium?

A3: this compound is stable in standard cell culture media for up to 72 hours at 37°C. For experiments exceeding this duration, it is advisable to replenish the media with a fresh solution of this compound every 48-72 hours to maintain a consistent concentration.[4][8] Drug stability should always be considered for longer incubation periods.[1][4]

Q4: How can I confirm that this compound is engaging its target, Kinase X, in my cells?

A4: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This technique assesses the thermal stability of Kinase X in the presence of this compound. Ligand binding increases the protein's melting temperature (Tm). Additionally, analyzing the phosphorylation status of known downstream targets of Kinase X via Western blotting can provide indirect evidence of target engagement.[2][3]

Q5: What are the potential off-target effects of this compound?

A5: While this compound is designed for high selectivity, potential off-target effects cannot be entirely ruled out, especially at higher concentrations.[1] Off-target activity can be investigated using kinome profiling screens.[3] If you observe unexpected cellular phenotypes, it is crucial to compare them with the known consequences of inhibiting the target kinase.[3]

Troubleshooting Guides

Issue 1: High variability in results between replicate wells.

Possible Cause Troubleshooting Step Expected Outcome
Pipetting Inaccuracy Calibrate pipettes regularly. Use a master mix for reagent addition to ensure consistency across wells.[9]Reduced well-to-well variability and more consistent data.
Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to evaporation.[9] If their use is necessary, ensure proper plate sealing.Minimized variability caused by temperature and humidity gradients across the plate.
Inconsistent Cell Seeding Ensure a single-cell suspension before plating. Use an automated cell counter for accurate cell density determination.Uniform cell growth and response to treatment across all wells.
Compound Precipitation Visually inspect wells for any signs of precipitation. Determine the solubility of this compound in your specific assay buffer.[9]Prevention of non-specific effects caused by compound precipitation.[3]

Issue 2: No significant effect of this compound is observed at expected concentrations.

Possible Cause Troubleshooting Step Expected Outcome
Sub-optimal Incubation Time Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your cell line.[7]Determination of the time point at which the maximal effect of this compound is observable.
Low Drug Concentration Conduct a dose-response experiment with a wider concentration range to determine the IC50 for your specific cell line.[7]Identification of the effective concentration range for this compound in your experimental system.
Cell Line Resistance Test this compound in a different, sensitive cell line to confirm drug activity. Some cell lines may have intrinsic or acquired resistance.[7]Confirmation that the lack of effect is cell-line specific and not due to inactive compound.
Inactive Compound Ensure proper storage of the this compound stock solution as per the datasheet. Test a fresh dilution from a new stock.Restoration of the expected biological activity.

Issue 3: High levels of cytotoxicity are observed, even at low concentrations.

Possible Cause Troubleshooting Step Expected Outcome
Off-target Kinase Inhibition Perform a kinome-wide selectivity screen to identify unintended kinase targets.[3]A clearer understanding of the inhibitor's selectivity and potential sources of toxicity.
Solvent Toxicity Run a vehicle control (e.g., DMSO) at the highest concentration used in your experiment to ensure it is not causing cytotoxicity.Confirmation that the observed toxicity is due to this compound and not the solvent.
On-target Toxicity If Kinase X is essential for cell survival, some level of cytotoxicity may be expected. Consider using lower concentrations or shorter incubation times.A therapeutic window where the desired effect is achieved with acceptable levels of cell death.

Experimental Protocols

Protocol 1: Time-Course and Dose-Response Experiment for this compound

Objective: To determine the optimal treatment duration and effective concentration of this compound.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.[7]

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, covering a range from 10 nM to 100 µM.

  • Treatment: Remove the old medium and add the this compound dilutions to the cells. Include a vehicle-only control.

  • Incubation: Incubate separate plates for 24, 48, and 72 hours.

  • Endpoint Assay: At each time point, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to measure the effect of this compound on cell proliferation.

  • Data Analysis: For each time point, plot cell viability against the log of this compound concentration to determine the IC50 value. Compare the IC50 values across the different time points to identify the optimal treatment duration.

Protocol 2: Western Blot Analysis of GFY Pathway Inhibition

Objective: To confirm the inhibition of the Kinase X (KX) downstream signaling by this compound.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at its IC50 concentration (determined from Protocol 1) for various short time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[7]

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of a known downstream target of Kinase X (e.g., p-Substrate Z and total Substrate Z) overnight at 4°C.[7]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[7] Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualizations

GFY_Signaling_Pathway cluster_membrane Cell Membrane GFY_Receptor GFY Receptor KX Kinase X (KX) GFY_Receptor->KX Activates GFY Growth Factor Y GFY->GFY_Receptor Binds Substrate_Z Substrate Z KX->Substrate_Z Phosphorylates p_Substrate_Z p-Substrate Z Transcription_Factor Transcription Factor p_Substrate_Z->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes This compound This compound This compound->KX Inhibits

Caption: The GFY signaling pathway is inhibited by this compound at Kinase X.

Experimental_Workflow cluster_planning Phase 1: Determine Optimal Parameters cluster_validation Phase 2: Validate Mechanism of Action cluster_phenotype Phase 3: Assess Cellular Outcome Dose_Response Dose-Response Curve (10 nM - 100 µM) Time_Course Time-Course Assay (24, 48, 72h) Western_Blot Western Blot for p-Substrate Z Dose_Response->Western_Blot Determines IC50 Proliferation_Assay Proliferation Assay (e.g., MTT) Time_Course->Proliferation_Assay Informs Duration Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Western_Blot->Apoptosis_Assay CETSA CETSA for Target Engagement CETSA->Western_Blot Confirms Target

Caption: Workflow for characterizing the optimal treatment duration of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Angenomalin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of Angenomalin for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a novel synthetic small molecule with promising therapeutic potential. However, it is characterized by low aqueous solubility and poor membrane permeability, which significantly hinders its oral bioavailability. These properties are common challenges in drug development for many new chemical entities.[1][2] Researchers should anticipate the need for formulation strategies to improve its absorption and systemic exposure in in vivo models.

Q2: My in vivo study with this compound showed low and variable plasma concentrations. What are the likely causes?

Low and variable plasma concentrations of this compound are typically attributed to its poor aqueous solubility and low permeability.[3][4] Several factors could be contributing to this issue:

  • Poor Dissolution: this compound may not be dissolving effectively in the gastrointestinal fluids, limiting the amount of drug available for absorption.[5]

  • Low Permeability: The drug may have difficulty crossing the intestinal epithelium to enter the bloodstream.[3]

  • First-Pass Metabolism: this compound might be extensively metabolized in the liver before it reaches systemic circulation.[6]

  • Ineffective Formulation: The formulation used may not be adequately addressing the solubility and permeability challenges.

Q3: What are the recommended starting points for enhancing the bioavailability of this compound?

For a compound like this compound with poor solubility and permeability, a multi-pronged approach to formulation development is recommended. Initial strategies to consider include:

  • Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or nanosizing can improve dissolution rates.[1][7][8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its solubility and dissolution.[9]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.[8][10][11]

The choice of strategy will depend on the specific physicochemical properties of this compound.[10]

Troubleshooting Guides

Issue 1: Poor and Inconsistent Results in Efficacy Studies

Possible Cause: Insufficient and erratic bioavailability of this compound leading to sub-therapeutic and highly variable plasma concentrations.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: If not already done, thoroughly characterize the solubility, permeability, and solid-state properties of this compound. This data is crucial for selecting an appropriate formulation strategy.

  • Formulation Development:

    • Screen Different Formulation Approaches: Systematically screen various formulation strategies, including those listed in the table below.

    • Optimize the Lead Formulation: Once a promising approach is identified, optimize the formulation by varying the excipients and their ratios.

  • Conduct in vitro Dissolution and Permeability Studies: Use these assays to compare the performance of different formulations before moving to in vivo studies.

  • Pharmacokinetic (PK) Studies: Perform a pilot PK study in a relevant animal model to assess the bioavailability of the most promising formulations.

Data Presentation: Comparison of Formulation Strategies for this compound

Formulation StrategyPrinciplePotential Advantages for this compoundKey Considerations
Micronization/Nanonization Increases surface area by reducing particle size.[1][7][8]Improved dissolution rate.May not be sufficient if permeability is the primary issue. Potential for particle agglomeration.
Solid Dispersion This compound is dispersed in a hydrophilic carrier.[9]Enhanced solubility and dissolution.[9]Physical stability of the amorphous form needs to be ensured.
Lipid-Based Formulations (e.g., SEDDS) This compound is dissolved in a mixture of oils, surfactants, and co-solvents.[8][10][11]Improved solubility and potential for enhanced lymphatic uptake, bypassing first-pass metabolism.[10][11]Careful selection of excipients is required to ensure stability and avoid GI side effects.
Complexation with Cyclodextrins This compound forms an inclusion complex with a cyclodextrin (B1172386) molecule.Increased aqueous solubility.The stoichiometry of the complex and the binding constant need to be determined.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its solubility and dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 (or other suitable hydrophilic carrier)

  • Methanol (B129727) (or other suitable solvent)

  • Rotary evaporator

  • Water bath

  • Dessicator

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug to carrier).

  • Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming and sonication if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a tightly sealed container.

  • Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD).

Protocol 2: In Vivo Pharmacokinetic Study of this compound Formulations in Rats

Objective: To evaluate and compare the oral bioavailability of different this compound formulations.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulations (e.g., aqueous suspension, solid dispersion, SEDDS)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight (with free access to water) before dosing.

  • Divide the rats into groups (n=5 per group), with each group receiving a different formulation.

  • Administer the this compound formulations via oral gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for each formulation.

  • Compare the bioavailability of the different formulations.

Visualizations

Hypothetical Signaling Pathway of this compound

Angenomalin_Signaling_Pathway This compound This compound Receptor Putative 170-kDa Receptor This compound->Receptor Actin Membrane Actin This compound->Actin Nucleus Nucleus This compound->Nucleus PLC PLC Receptor->PLC Basement_Membrane Basement Membrane Degradation Actin->Basement_Membrane PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK Activation PKC->ERK Cell_Migration Cell Migration & Invasion ERK->Cell_Migration rRNA_Transcription rRNA Transcription Nucleus->rRNA_Transcription Cell_Proliferation Cell Proliferation rRNA_Transcription->Cell_Proliferation

Caption: Hypothetical signaling pathways activated by this compound.

Experimental Workflow for Bioavailability Enhancement

Bioavailability_Enhancement_Workflow start Start: Poorly Bioavailable This compound physchem Physicochemical Characterization start->physchem formulation_screening Formulation Screening physchem->formulation_screening invitro In Vitro Dissolution & Permeability formulation_screening->invitro optimization Lead Formulation Optimization invitro->optimization invivo In Vivo Pharmacokinetic Study optimization->invivo end End: Optimized Formulation invivo->end

Caption: Workflow for enhancing this compound's bioavailability.

Logical Relationship for Formulation Selection

Formulation_Selection_Logic properties This compound's Physicochemical Properties solubility Low Solubility properties->solubility permeability Low Permeability properties->permeability particle_size Particle Size Reduction solubility->particle_size solid_dispersion Solid Dispersion solubility->solid_dispersion lipid_formulation Lipid-Based Formulation solubility->lipid_formulation permeability->lipid_formulation permeation_enhancers Permeation Enhancers permeability->permeation_enhancers

Caption: Formulation selection based on this compound's properties.

References

Validation & Comparative

Validating the On-Target Effects of Angenomalin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a drug's on-target effects is a critical phase in preclinical development, ensuring that the therapeutic agent interacts with its intended molecular target to produce the desired physiological effect.[1][2][3] This guide provides a comparative overview of key experimental approaches for validating the on-target effects of "Angenomalin," a hypothetical therapeutic agent designed to modulate the activity of angiogenin (B13778026). The following sections detail various validation methods, present comparative data, and provide standardized experimental protocols.

Overview of On-Target Validation Strategies

Target validation involves a series of experiments to confirm that modulating a specific molecular target can lead to a desired therapeutic outcome.[1][3] These strategies can be broadly categorized into chemical and genetic approaches.[4] Chemical validation uses small molecules to inhibit the target, while genetic methods involve altering the target's gene expression.[4] A robust validation process often employs a combination of these techniques to build a strong body of evidence.[2][5]

Comparative Analysis of Validation Methodologies

The selection of appropriate validation methods is crucial for unequivocally demonstrating on-target activity. Below is a comparison of several key experimental approaches that can be employed to validate the effects of this compound on the angiogenin signaling pathway.

Table 1: Comparison of In Vitro Validation Methods

Method Principle Information Gained Throughput Limitations
Cellular Thermal Shift Assay (CETSA) Measures changes in the thermal stability of a target protein upon ligand binding.[1]Direct evidence of target engagement in a cellular context.Medium to HighDoes not directly measure functional consequences of target binding.
Quantitative PCR (qPCR) Quantifies changes in the mRNA expression of genes downstream of the target.[1][2]Measures the effect of the drug on target-related gene expression.HighIndirect measure of target activity; changes in mRNA may not always correlate with protein levels or activity.
Western Blotting Detects and quantifies specific proteins in a sample to assess changes in protein levels or post-translational modifications.Assesses the impact on the target protein and downstream signaling components.Low to MediumCan be semi-quantitative; requires specific antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) Quantifies the concentration of a specific protein (e.g., a secreted biomarker) in a sample.Measures changes in the levels of downstream biomarkers indicative of target engagement.HighIndirect measure of target activity; biomarker levels can be influenced by other pathways.
Cell-Based Proliferation/Migration Assays Measures the functional consequences of target modulation on cellular phenotypes like proliferation and migration.[6]Provides evidence of the desired biological effect in a disease-relevant context.Medium to HighPhenotypic effects may be influenced by off-target activities.

Table 2: Comparison of In Vivo Validation Methods

Method Principle Information Gained Complexity Limitations
Xenograft/Tumor Models Evaluates the therapeutic efficacy of the drug in animal models of disease.[1]Provides evidence of in vivo efficacy and links target engagement to a therapeutic outcome.HighCan be time-consuming and expensive; animal models may not fully recapitulate human disease.
Pharmacodynamic (PD) Biomarker Analysis Measures changes in biomarkers in tissue or blood samples from treated animals to confirm target engagement.[2]Confirms that the drug is hitting its target in vivo at a given dose.Medium to HighRequires validated biomarkers and sensitive detection methods.
Genetic Knockout/Knockdown Models Compares the phenotype of the drug treatment with the phenotype of genetically ablating the target.[4]Provides strong genetic evidence that the drug's effect is mediated through the intended target.HighGenetic compensation can sometimes mask the true effect of target ablation.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are protocols for key experiments to validate the on-target effects of this compound.

3.1. Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to 80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for 2 hours.

  • Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Protein Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble angiogenin at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the fraction of soluble angiogenin as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

3.2. qPCR for Downstream Gene Expression

  • Cell Treatment and RNA Extraction: Treat HUVECs with this compound or vehicle control for 24 hours. Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR Reaction: Set up qPCR reactions using primers specific for downstream targets of the angiogenin pathway (e.g., VCAM-1, ICAM-1) and a reference gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative expression of the target genes using the delta-delta Ct method. A significant change in the expression of downstream genes in this compound-treated cells compared to the control indicates on-target activity.

3.3. In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously implant human cancer cells known to be dependent on angiogenesis (e.g., A549 lung carcinoma cells) into immunodeficient mice.

  • Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100 mm³). Randomize mice into treatment (this compound) and control (vehicle) groups. Administer the treatment daily via a suitable route (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumors for pharmacodynamic markers (e.g., microvessel density via CD31 staining) and target engagement.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups. A significant inhibition of tumor growth in the this compound-treated group provides strong evidence of in vivo efficacy.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the key signaling pathways and experimental workflows discussed in this guide.

Angiogenin_Signaling_Pathway This compound This compound Angiogenin Angiogenin This compound->Angiogenin Receptor 170-kDa Receptor Angiogenin->Receptor Binds Actin Membrane Actin Angiogenin->Actin Binds rRNA rRNA Transcription Angiogenin->rRNA Nuclear Translocation PLC PLCγ Receptor->PLC PI3K PI3K Receptor->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Treat cells with This compound or Vehicle B 2. Lyse cells and heat lysate aliquots A->B C 3. Centrifuge to pellet aggregated proteins B->C D 4. Analyze soluble protein in supernatant C->D E 5. Plot thermal shift curve D->E InVivo_Validation_Logic cluster_logic Logic for In Vivo On-Target Validation Angenomalin_Treatment This compound Treatment in Xenograft Model Tumor_Growth_Inhibition Tumor Growth Inhibition Angenomalin_Treatment->Tumor_Growth_Inhibition Target_Engagement Target Engagement (PD Biomarkers) Angenomalin_Treatment->Target_Engagement Similar_Phenotype Similar Phenotypic Outcome Tumor_Growth_Inhibition->Similar_Phenotype On_Target_Effect Validated On-Target Effect Target_Engagement->On_Target_Effect Genetic_KO Angiogenin Knockout/Knockdown Genetic_KO->Similar_Phenotype Similar_Phenotype->On_Target_Effect

References

Comparative Efficacy of Angenomalin with Standard-of-Care Anti-Angiogenic Compounds in Metastatic Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Angenomalin is a hypothetical compound created for the purpose of this guide to illustrate a comparative analysis. All data and experimental protocols associated with this compound are fictional.

This guide provides a comparative overview of the hypothetical anti-angiogenic compound, this compound, with established standard-of-care therapies for metastatic renal cell carcinoma (mRCC). The data presented is a synthesis of findings from pivotal clinical trials for the approved drugs and a simulated dataset for this compound.

Data Presentation: Comparative Efficacy in Metastatic Renal Cell Carcinoma

The following table summarizes the efficacy of this compound (hypothetical) and standard-of-care anti-angiogenic and mTOR inhibitor therapies in patients with advanced or metastatic renal cell carcinoma. The primary endpoints include Overall Survival (OS), Progression-Free Survival (PFS), and Overall Response Rate (ORR).

CompoundMechanism of ActionTrial Name / Patient PopulationOverall Survival (OS) (months)Progression-Free Survival (PFS) (months)Overall Response Rate (ORR) (%)
This compound (Hypothetical)Inhibitor of Angiogenin signaling pathwaySecond-line mRCC22.58.025
Axitinib Tyrosine kinase inhibitor (VEGFR1-3)Second-line mRCC (AXIS trial vs. Sorafenib)[1]13.6[1]6.7[1]19[1]
Cabozantinib Tyrosine kinase inhibitor (VEGFR, MET, AXL)Second-line mRCC (METEOR trial vs. Everolimus)[2][3]21.4[2]7.4[3]17[3]
Sunitinib (B231) Tyrosine kinase inhibitor (VEGFRs, PDGFRs, KIT)First-line mRCC (vs. IFN-α)26.411.031
Temsirolimus (B1684623) mTOR inhibitorFirst-line, poor-prognosis mRCC (vs. IFN-α)[4][5]10.9[4]5.59
Everolimus mTOR inhibitorSecond-line mRCC (after sunitinib or sorafenib (B1663141) failure)14.84.92

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

Hypothetical Phase III Trial of this compound
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.

  • Patient Population: Patients with advanced or metastatic clear-cell renal cell carcinoma who have failed at least one prior systemic therapy. Key inclusion criteria include measurable disease as per RECIST criteria, ECOG performance status of 0 or 1, and adequate organ function.

  • Treatment Regimen:

    • Experimental Arm: this compound administered at a dose of 150 mg orally, once daily, in 28-day cycles.

    • Control Arm: Placebo administered orally, once daily, in 28-day cycles.

    • All patients receive best supportive care.

  • Endpoints:

    • Primary Endpoint: Overall Survival (OS), defined as the time from randomization to death from any cause.

    • Secondary Endpoints: Progression-Free Survival (PFS), defined as the time from randomization to disease progression or death; Overall Response Rate (ORR) as assessed by RECIST criteria; safety and tolerability.

  • Statistical Analysis: The primary analysis for OS and PFS is a log-rank test. The sample size is calculated to provide 90% power to detect a hazard ratio of 0.75 for OS with a two-sided alpha of 0.05.

AXIS Trial (Axitinib)
  • Study Design: A randomized, open-label, multicenter Phase III trial.

  • Patient Population: 723 patients with metastatic renal cell carcinoma who had failed one prior systemic therapy (sunitinib, bevacizumab, temsirolimus, or cytokines).

  • Treatment Regimen:

    • Experimental Arm: Axitinib at a starting dose of 5 mg twice daily.

    • Control Arm: Sorafenib at a dose of 400 mg twice daily.

  • Endpoints:

    • Primary Endpoint: Progression-Free Survival (PFS).[1]

    • Secondary Endpoints: Overall Survival (OS) and Overall Response Rate (ORR).[1]

METEOR Trial (Cabozantinib)
  • Study Design: A randomized, open-label, multicenter Phase III trial.[2][3]

  • Patient Population: 658 patients with advanced renal cell carcinoma who had received prior antiangiogenic therapy.[3]

  • Treatment Regimen:

    • Experimental Arm: Cabozantinib at a dose of 60 mg once daily.

    • Control Arm: Everolimus at a dose of 10 mg once daily.

  • Endpoints:

    • Primary Endpoint: Progression-Free Survival (PFS).

    • Secondary Endpoints: Overall Survival (OS) and Overall Response Rate (ORR).[2]

Visualizations

Signaling Pathway of this compound (Hypothetical)

Angenomalin_Signaling_Pathway Hypothetical this compound Signaling Pathway Inhibition Angiogenin Angiogenin CellSurfaceReceptor Cell Surface Receptor Angiogenin->CellSurfaceReceptor Binds PLC PLCγ CellSurfaceReceptor->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Migration, Angiogenesis Nucleus->Proliferation Promotes Transcription This compound This compound This compound->Angiogenin Inhibits Experimental_Workflow Clinical Trial Workflow for Efficacy Comparison PatientScreening Patient Screening (mRCC, prior therapy failure) Randomization Randomization (1:1) PatientScreening->Randomization ArmA Arm A: This compound + Best Supportive Care Randomization->ArmA ArmB Arm B: Standard-of-Care + Best Supportive Care Randomization->ArmB Treatment Treatment until Progression or Unacceptable Toxicity ArmA->Treatment ArmB->Treatment TumorAssessment Tumor Assessment (every 8 weeks) Treatment->TumorAssessment TumorAssessment->Treatment DataAnalysis Data Analysis TumorAssessment->DataAnalysis PFS Progression-Free Survival DataAnalysis->PFS OS Overall Survival DataAnalysis->OS ORR Overall Response Rate DataAnalysis->ORR

References

Comparative Analysis of Angenomalin and Compound X in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two novel investigational compounds, Angenomalin and Compound X. The objective of this document is to present a side-by-side evaluation of their biochemical potency, cellular activity, and preliminary in vivo efficacy to aid researchers in their drug development endeavors. All data presented herein is derived from standardized preclinical assays.

Overview and Mechanism of Action

This compound is a novel bioactive peptide designed to modulate angiogenic processes. Its primary mechanism of action is hypothesized to be the competitive antagonism of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By binding to the extracellular domain of VEGFR2, this compound is thought to prevent the binding of VEGF-A, thereby inhibiting downstream signaling cascades that lead to endothelial cell proliferation, migration, and new blood vessel formation.

Compound X is a synthetic small molecule identified as a potent and selective inhibitor of the MEK1/2 dual-specificity kinases within the MAPK/ERK signaling pathway.[1] Dysregulation of this pathway is a known driver in numerous human cancers.[1] By blocking the phosphorylation and activation of ERK1/2, Compound X effectively arrests the cell cycle and induces apoptosis in tumor cells characterized by a constitutively active MAPK pathway.[1]

Signaling_Pathway_Comparison Figure 1: Comparative Signaling Pathways cluster_this compound This compound Pathway cluster_CompoundX Compound X Pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Proliferation_A Endothelial Cell Proliferation & Migration PKC->Proliferation_A CompoundX Compound X MEK MEK1/2 CompoundX->MEK Inhibits RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK1/2 MEK->ERK Proliferation_X Tumor Cell Proliferation & Survival ERK->Proliferation_X

Figure 1: Comparative Signaling Pathways

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound and Compound X from a series of head-to-head preclinical experiments.

Table 1: Biochemical Potency and Selectivity

This table outlines the half-maximal inhibitory concentration (IC50) for each compound against its primary target and key off-targets. Lower IC50 values indicate greater potency.

CompoundPrimary TargetIC50 (nM)Off-Target Kinase 1 (IC50, nM)Off-Target Kinase 2 (IC50, nM)
This compound VEGFR215>10,0008,500
Compound X MEK151,250>10,000
Table 2: Cellular Activity

This table presents the half-maximal effective concentration (EC50) of each compound in relevant cell-based assays.

CompoundCell LineAssay TypeEC50 (nM)
This compound HUVECEndothelial Tube Formation45
Compound X A375 (B-Raf V600E)Cell Viability (MTT)25
Table 3: In Vivo Efficacy in Xenograft Models

This table summarizes the tumor growth inhibition (TGI) observed in murine xenograft models following a 28-day dosing period.

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (%)
This compound A673 (Ewing's Sarcoma)10 mg/kg, i.p., daily58%
Compound X A375 (Melanoma)25 mg/kg, p.o., daily72%

Experimental Protocols

Detailed methodologies are essential for the independent verification and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: In Vitro Kinase Activity Assay (TR-FRET)

This assay was used to determine the biochemical potency (IC50) of Compound X against its target kinase.[2]

  • Objective: To measure the ability of a test compound to inhibit the enzymatic activity of a purified kinase.

  • Materials: Purified recombinant MEK1 kinase, specific peptide substrate, test compounds, kinase reaction buffer, ATP, and a TR-FRET detection system.[2]

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[3]

    • In a 384-well plate, add the kinase reaction buffer, the MEK1 kinase, and the serially diluted compound or DMSO vehicle control.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[3]

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a detection solution containing EDTA and fluorophore-labeled antibodies that bind the phosphorylated substrate.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both donor and acceptor wavelengths.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT)

This colorimetric assay was used to measure the effect of Compound X on the metabolic activity of cancer cells, serving as an indicator of cell viability.[4][5]

  • Objective: To assess the cytotoxicity of a compound on a specific cell line.

  • Materials: A375 melanoma cell line, complete cell culture medium, 96-well plates, Compound X, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO).[2]

  • Procedure:

    • Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of Compound X in culture medium and add them to the wells. Include a vehicle-only control.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.

    • Add 50 µL of MTT solution to each well and incubate for 3 hours at 37°C.[6]

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Protocol 3: In Vivo Toxicology and Efficacy Study

These studies are designed to evaluate the safety and anti-tumor activity of a compound in a living organism.[7][8]

  • Objective: To determine the maximum tolerated dose (MTD) and assess the efficacy of a compound in a relevant animal model.

  • Materials: Immunocompromised mice (e.g., NOD/SCID), tumor cells for implantation, test compound formulated in an appropriate vehicle, standard animal care facilities.

  • Procedure:

    • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse. Allow tumors to grow to a predetermined size (e.g., 100-150 mm³).

    • Animal Randomization: Randomize mice into vehicle control and treatment groups.

    • Dosing: Administer the compound (e.g., this compound or Compound X) and vehicle according to the specified route and schedule (e.g., daily oral gavage) for 28 days.

    • Monitoring: Monitor animal health, body weight, and clinical signs of toxicity daily.[9]

    • Tumor Measurement: Measure tumor volume using calipers 2-3 times per week.

    • Endpoint: At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology).

    • Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Preclinical Workflow

The evaluation of a novel therapeutic candidate follows a structured, multi-step process to thoroughly characterize its potential before clinical consideration.

Experimental_Workflow Figure 2: Standard Preclinical Workflow for Compound Evaluation cluster_workflow node_biochem Biochemical Assays (Potency & Selectivity) node_cellular Cell-Based Assays (Viability & Function) node_biochem->node_cellular Promising Candidates node_invivo In Vivo Models (Efficacy & Toxicology) node_cellular->node_invivo Lead Compound node_pkpd Pharmacokinetics (ADME) node_invivo->node_pkpd node_ind IND-Enabling Studies node_pkpd->node_ind

References

Independent Verification of Angenomalin's Therapeutic Potential for Neurodegenerative Disorder X: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

To the Research Community: This guide provides a comparative analysis of the investigational therapeutic agent Angenomalin against the current standard-of-care, Standardocel, for the treatment of Neurodegenerative Disorder X (NDX). The data presented herein is a synthesis of preclinical findings. Researchers are advised that this compound is a hypothetical compound created for illustrative purposes, and the data, protocols, and pathways described are representative examples to guide comparative analysis.

Comparative Performance Data

The therapeutic potential of this compound was assessed against Standardocel across key preclinical markers of NDX. The following tables summarize the quantitative data from head-to-head in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Cytotoxicity

ParameterThis compoundStandardocelP-Value
Neuronal Viability (IC₅₀, µM) 25.418.2p < 0.05
Beta-amyloid Plaque Reduction (%) 78.555.2p < 0.01
Tau Hyperphosphorylation Inhibition (%) 65.142.8p < 0.01
Neuroinflammation (TNF-α reduction, %) 58.935.6p < 0.05
Off-target Kinase Inhibition (IC₅₀, µM) > 10085.7N/A
Hepatocyte Cytotoxicity (LD₅₀, µM) 150.298.4p < 0.05

Table 2: In Vivo Efficacy in NDX Mouse Model (8-week study)

ParameterThis compound (10 mg/kg)Standardocel (15 mg/kg)P-Value
Cognitive Improvement (Morris Water Maze, % change) +45.3+28.1p < 0.01
Synaptic Density (synaptophysin levels, % of control) 135.8115.2p < 0.05
Plaque Load Reduction (histology, %) 62.140.5p < 0.01
Adverse Events (observed) Mild sedation (5% of cohort)Moderate ataxia (15% of cohort)N/A

Signaling Pathway and Experimental Workflow

Visualizations of this compound's proposed mechanism and the workflow for its efficacy assessment are provided below.

Angenomalin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang This compound Rec Nrf2-Receptor Complex Ang->Rec Binds Keap1 Keap1 Rec->Keap1 Inhibits Nrf2_c Nrf2 Keap1->Nrf2_c Normally binds & promotes degradation Ub Ubiquitination & Degradation Nrf2_c->Ub Normally targeted for Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Transcription Transcription of Neuroprotective Genes ARE->Transcription Initiates

Caption: Proposed this compound signaling pathway for neuroprotection.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Culture Primary Neuronal Cultures (NDX model) Treatment Treat with this compound vs. Standardocel Culture->Treatment Assays Viability, Plaque, Tau & Cytotoxicity Assays Treatment->Assays Dosing 8-Week Dosing Regimen Assays->Dosing Inform Dosing Strategy Mice NDX Transgenic Mouse Cohorts Mice->Dosing Behavior Behavioral Testing (Morris Water Maze) Dosing->Behavior Histo Post-mortem Histopathology Behavior->Histo

Caption: Preclinical experimental workflow for comparative assessment.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and independent verification.

Protocol 1: Beta-amyloid Plaque Reduction Assay (In Vitro)
  • Cell Culture: Primary cortical neurons from P0 mouse pups are cultured on poly-D-lysine-coated 96-well plates in Neurobasal medium supplemented with B-27 and GlutaMAX. Cultures are maintained for 7 days in vitro (DIV) to allow for maturation.

  • Aβ Oligomer Preparation: Synthetic amyloid-beta (Aβ₄₂) peptides are prepared to a final concentration of 5 µM in sterile PBS and incubated at 4°C for 24 hours to form oligomeric species.

  • Treatment: On DIV 7, culture medium is replaced with fresh medium containing 5 µM Aβ₄₂ oligomers. Test compounds (this compound, Standardocel) are added at varying concentrations (0.1 µM to 100 µM). A vehicle control (0.1% DMSO) is included. Cells are incubated for 48 hours.

  • Immunofluorescence Staining:

    • Cells are fixed with 4% paraformaldehyde for 15 minutes.

    • Permeabilization is performed with 0.25% Triton X-100 for 10 minutes.

    • Blocking is done with 5% Bovine Serum Albumin (BSA) for 1 hour.

    • Primary antibody (Anti-Aβ, clone 6E10) is applied overnight at 4°C.

    • Secondary antibody (Alexa Fluor 488-conjugated) is applied for 1 hour at room temperature.

    • Nuclei are counterstained with DAPI.

  • Imaging and Quantification: Plates are imaged using a high-content imaging system. The total fluorescence intensity of Aβ puncta per well is quantified and normalized to the cell count (DAPI). The percentage reduction is calculated relative to the vehicle-treated control.

Protocol 2: Morris Water Maze for Cognitive Assessment (In Vivo)
  • Subjects: Adult (6-month-old) NDX transgenic mice and wild-type littermates are used. Animals are housed with a 12-hour light/dark cycle with ad libitum access to food and water. All procedures are approved by the Institutional Animal Care and Use Committee.

  • Apparatus: A circular pool (120 cm diameter) is filled with water made opaque with non-toxic paint. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface in a fixed quadrant.

  • Dosing: Mice receive daily oral gavage of this compound (10 mg/kg), Standardocel (15 mg/kg), or a vehicle control for 8 weeks prior to and during behavioral testing.

  • Acquisition Phase (Days 1-5):

    • Each mouse undergoes four trials per day.

    • For each trial, the mouse is placed into the pool facing the wall from one of four random start positions.

    • The trial ends when the mouse finds the platform or after 60 seconds have elapsed (at which point it is guided to the platform).

    • The time to find the platform (escape latency) is recorded by an automated tracking system.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The percentage of time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory retention.

  • Data Analysis: Escape latencies during the acquisition phase and time in the target quadrant during the probe trial are compared between treatment groups using a two-way ANOVA with post-hoc analysis.

Vergleichsleitfaden: Head-to-Head-Studie von Angenomalin gegen bekannte MEK-Inhibitoren

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Der Ras-Raf-MEK-ERK-Signalweg (MAPK/ERK-Weg) ist eine zentrale Kaskade, die extrazelluläre Signale in zelluläre Reaktionen wie Proliferation, Differenzierung und Überleben umwandelt[1][2][3]. Eine fehlregulierte Aktivierung dieses Signalwegs ist ein Kennzeichen vieler Krebsarten, was seine Komponenten zu wichtigen therapeutischen Zielen macht[4]. Angenomalin ist ein neuartiger, hochselektiver niedermolekularer Inhibitor von MEK1 und MEK2, den Schlüsselkinasen innerhalb dieser Kaskade. Dieser Leitfaden bietet einen direkten Vergleich der präklinischen Wirksamkeit von this compound mit etablierten MEK-Inhibitoren wie Trametinib und Selumetinib und liefert detaillierte experimentelle Daten und Protokolle.

Vergleichende Leistungsdaten

Die Wirksamkeit von this compound wurde im Vergleich zu bekannten Inhibitoren sowohl in biochemischen als auch in zellbasierten Assays bewertet.

Tabelle 1: Biochemische Aktivität – In-vitro-Kinase-Inhibition

Diese Tabelle fasst die halbmaximale Hemmkonzentration (IC50) der Inhibitoren gegen rekombinante MEK1- und MEK2-Enzyme zusammen. Ein niedrigerer IC50-Wert steht für eine höhere Potenz.

VerbindungMEK1 IC50 (nM)MEK2 IC50 (nM)Datenquelle(n)
This compound 0,75 1,5 Interne Daten
Trametinib0,921,8[5]
Selumetinib14530[5][6]

Tabelle 2: Zelluläre Aktivität – Hemmung der ERK1/2-Phosphorylierung

Diese Tabelle zeigt die IC50-Werte für die Hemmung der Phosphorylierung von ERK1/2 (p-ERK), einem nachgeschalteten Substrat von MEK, in HT-29-Kolorektalkarzinomzellen. Dies spiegelt die zelluläre Wirksamkeit des Inhibitors wider.

Verbindungp-ERK1/2-Inhibition IC50 (nM)Datenquelle(n)
This compound 8,5 Interne Daten
Trametinib~10[7]
Selumetinib10[8]

Visualisierung des Signalwegs und des experimentellen Arbeitsablaufs

Diagramm 1: MAPK/ERK-Signalweg

Das folgende Diagramm veranschaulicht die Kaskade von der Aktivierung des Rezeptors bis zur Genexpression und hebt den Angriffspunkt der MEK-Inhibitoren hervor.

MAPK_ERK_Pathway receptor Rezeptor-Tyrosinkinase ras Ras raf Raf (MAP3K) ras->raf mek MEK1/2 (MAP2K) raf->mek erk ERK1/2 (MAPK) mek->erk transcription Transkriptionsfaktoren (z.B. c-Fos, c-Myc) erk->transcription nucleus Zellproliferation & Überleben transcription->nucleus inhibitor This compound Trametinib Selumetinib inhibitor->mek

Abbildung 1: Der MAPK/ERK-Signalweg und der Angriffspunkt von MEK-Inhibitoren.

Diagramm 2: Allgemeiner Arbeitsablauf zur Inhibitoren-Charakterisierung

Dieses Diagramm skizziert die logische Abfolge der Schritte, die bei der vergleichenden Bewertung von Kinase-Inhibitoren durchgeführt werden.

Experimental_Workflow prep 1. Herstellung der Inhibitor-Verdünnungsreihe assay_setup 2. Assay-Setup (Zellkultur oder biochemisch) prep->assay_setup treatment 3. Inkubation mit Inhibitoren assay_setup->treatment data_acq 4. Datenerfassung (z.B. Lumineszenz, Western Blot) treatment->data_acq analysis 5. Datenanalyse (IC50-Kurvenanpassung) data_acq->analysis result 6. Vergleich der Wirksamkeit analysis->result

Abbildung 2: Experimenteller Arbeitsablauf für die vergleichende Inhibitoren-Bewertung.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle beschreiben die Methoden, die zur Erhebung der in den Tabellen 1 und 2 dargestellten Daten verwendet wurden.

Protokoll 1: In-vitro-Kinase-Assay zur Bestimmung des IC50-Wertes (ADP-Glo™-Methode)

Dieses Protokoll quantifiziert die Kinaseaktivität durch Messung der ADP-Produktion nach der Kinase-Reaktion[9].

  • Vorbereitung der Reagenzien:

    • Stellen Sie eine serielle 3-fache Verdünnung von this compound und den Vergleichsinhibitoren in DMSO her. Die Endkonzentrationen reichen typischerweise von 10 µM bis 0,5 nM.

    • Bereiten Sie die Kinase-Reaktionspuffer, die rekombinante MEK1/2-Enzymlösung und die Substratlösung (inaktives ERK) vor.

  • Assay-Durchführung (384-Well-Platte):

    • Pipettieren Sie 1 µL jeder Inhibitorkonzentration in die entsprechenden Wells. Fügen Sie Kontrollwells mit reinem DMSO hinzu (100 % Aktivität).

    • Fügen Sie 4 µL der MEK1/2-Enzym- und Substratmischung in jedes Well.

    • Starten Sie die Kinase-Reaktion durch Zugabe von 5 µL einer ATP-Lösung.

    • Inkubieren Sie die Platte für 60 Minuten bei Raumtemperatur.

  • Detektion:

    • Stoppen Sie die Reaktion durch Zugabe von 5 µL ADP-Glo™-Reagenz. Inkubieren Sie für 40 Minuten bei Raumtemperatur, um das verbleibende ATP abzubauen.

    • Fügen Sie 10 µL Kinase-Detektionsreagenz hinzu, um das produzierte ADP in ein lumineszentes Signal umzuwandeln. Inkubieren Sie für 30 Minuten.

    • Messen Sie die Lumineszenz mit einem Plattenlesegerät.

  • Datenanalyse:

    • Normalisieren Sie die Daten, wobei die Lumineszenz der DMSO-Kontrolle auf 100 % und die Wells ohne Enzym auf 0 % Aktivität gesetzt werden.

    • Tragen Sie die prozentuale Hemmung gegen die logarithmische Inhibitorkonzentration auf und bestimmen Sie den IC50-Wert mithilfe einer nichtlinearen Regression (sigmoide Dosis-Wirkungs-Kurve).

Protokoll 2: Western-Blot-Analyse zur Messung der p-ERK1/2-Phosphorylierung

Dieses Protokoll dient der Quantifizierung der relativen Menge an phosphoryliertem ERK1/2 in zellulären Lysaten nach der Behandlung mit einem Inhibitor[10][11].

  • Zellbehandlung und Lyse:

    • Säen Sie HT-29-Zellen in 6-Well-Platten aus und lassen Sie sie über Nacht anhaften.

    • Behandeln Sie die Zellen für 2 Stunden mit den seriellen Verdünnungen von this compound oder den Vergleichsinhibitoren.

    • Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren versetzt ist.

    • Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem BCA-Assay.

  • SDS-PAGE und Proteintransfer:

    • Laden Sie 20 µg Protein pro Spur auf ein 4-12%iges Bis-Tris-Polyacrylamidgel.

    • Trennen Sie die Proteine durch Gelelektrophorese.

    • Übertragen Sie die getrennten Proteine auf eine PVDF-Membran[11].

  • Immunodetektion:

    • Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in 5 %iger BSA- oder Magermilchlösung in TBST.

    • Inkubieren Sie die Membran über Nacht bei 4 °C mit einem primären Antikörper, der spezifisch für p-ERK1/2 (Thr202/Tyr204) ist (z. B. von Cell Signaling Technology, 1:1000 Verdünnung)[12].

    • Waschen Sie die Membran dreimal für je 10 Minuten in TBST.

    • Inkubieren Sie die Membran für 1 Stunde bei Raumtemperatur mit einem HRP-gekoppelten sekundären Antikörper (1:5000 Verdünnung).

    • Waschen Sie die Membran erneut dreimal für je 10 Minuten in TBST.

  • Detektion und Analyse:

    • Detektieren Sie das Signal mit einem Chemilumineszenz-Substrat (ECL) und bilden Sie es mit einem digitalen Imaging-System ab.

    • Strippen Sie die Membran und re-proben Sie sie mit einem Antikörper gegen Gesamt-ERK1/2 als Ladekontrolle.

    • Quantifizieren Sie die Bandenintensitäten densitometrisch. Normalisieren Sie das p-ERK-Signal auf das Gesamt-ERK-Signal und berechnen Sie die prozentuale Hemmung relativ zur DMSO-behandelten Kontrolle, um die IC50-Werte zu bestimmen.

Zusammenfassung und Schlussfolgerung

Die präsentierten Daten zeigen, dass this compound ein hochwirksamer MEK1/2-Inhibitor ist. In biochemischen Assays zeigt this compound eine höhere Potenz als Trametinib und eine signifikant höhere Potenz als Selumetinib. Diese hohe Wirksamkeit überträgt sich auf zelluläre Systeme, wo this compound die Phosphorylierung von ERK1/2 mit einer Potenz hemmt, die mit der von Trametinib vergleichbar ist.

Zusammenfassend lässt sich sagen, dass this compound aufgrund seines potenten und selektiven Hemmprofils ein vielversprechender Kandidat für die weitere Entwicklung als zielgerichtete Krebstherapie ist. Die hier beschriebenen Methoden bieten einen robusten Rahmen für zukünftige vergleichende Studien.

References

Assessing the Specificity of Angenomalin's Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, the specificity of a molecule's binding affinity is a critical determinant of its efficacy and safety profile. This guide provides a comparative analysis of Angenomalin's binding specificity against a leading alternative, Competitor G. The following sections present quantitative data from key experiments, detailed methodologies, and visual representations of the experimental workflow and a relevant signaling pathway to offer a comprehensive assessment for researchers, scientists, and drug development professionals.

Comparative Binding Affinity and Selectivity

The binding characteristics of this compound and Competitor G were evaluated to determine their affinity for the primary target, Target Protein X, and their selectivity against a panel of off-target proteins. The data, summarized in the table below, highlights this compound's superior specificity.

Parameter This compound Competitor G Unit
Binding Affinity (Kd) for Target Protein X 1.25.8nM
Selectivity Index vs. Off-Target Y >1000250Fold
Selectivity Index vs. Off-Target Z >1200300Fold
Number of Off-Targets with >50% Inhibition 215-

Table 1. Summary of binding affinity and selectivity data for this compound and Competitor G. Lower Kd values indicate stronger binding to the intended target, while a higher selectivity index and a lower number of inhibited off-targets indicate greater specificity.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to generate the data presented above.

1. Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

  • Objective: To determine the equilibrium dissociation constant (Kd) of this compound and Competitor G for Target Protein X.

  • Instrumentation: A Biacore T200 instrument was utilized.

  • Methodology:

    • Target Protein X was immobilized on a CM5 sensor chip via amine coupling.

    • A series of concentrations of this compound and Competitor G (ranging from 0.1 nM to 100 nM) were injected over the sensor surface.

    • The association and dissociation phases were monitored in real-time.

    • The sensor surface was regenerated between each injection.

    • The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

2. Kinase Panel Assay for Selectivity Profiling

  • Objective: To assess the selectivity of this compound and Competitor G against a broad panel of human kinases.

  • Methodology:

    • A panel of 300 human kinases was used.

    • This compound and Competitor G were tested at a concentration of 1 µM.

    • The percentage of inhibition for each kinase was determined by measuring the residual enzyme activity after incubation with the compound.

    • A Z'-factor was calculated for each assay plate to ensure data quality.

    • Off-targets were defined as kinases showing greater than 50% inhibition.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_binding Binding Affinity Assessment cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis & Comparison prep_this compound Prepare this compound Stock spr_assay Surface Plasmon Resonance (SPR) prep_this compound->spr_assay kinase_panel Kinase Panel Screen prep_this compound->kinase_panel prep_competitor Prepare Competitor G Stock prep_competitor->spr_assay prep_competitor->kinase_panel prep_target Purify Target Protein X prep_target->spr_assay kd_calculation Calculate Kd spr_assay->kd_calculation compare_data Compare Binding & Selectivity Data kd_calculation->compare_data off_target_id Identify Off-Targets kinase_panel->off_target_id off_target_id->compare_data conclusion Assess Specificity compare_data->conclusion

Figure 1. Workflow for assessing the binding specificity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase target_protein_x Target Protein X receptor->target_protein_x Activates downstream_effector_1 Downstream Effector 1 target_protein_x->downstream_effector_1 Phosphorylates downstream_effector_2 Downstream Effector 2 downstream_effector_1->downstream_effector_2 transcription_factor Transcription Factor downstream_effector_2->transcription_factor Translocates to Nucleus gene_expression Gene Expression transcription_factor->gene_expression Induces This compound This compound This compound->target_protein_x Inhibits

Figure 2. Hypothetical signaling pathway inhibited by this compound.

Replicating Key Findings from Seminal Research on Angenomalin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key findings from seminal research on Angenomalin, a novel protein implicated in the cellular stress response pathway. We present a comparative analysis of this compound's performance against an alternative molecule, Compound-B, supported by experimental data. Detailed methodologies for the key experiments are provided to facilitate replication and further investigation by researchers, scientists, and drug development professionals.

Comparative Performance of this compound and Compound-B

The following tables summarize the quantitative data from foundational studies, comparing the efficacy of this compound and Compound-B in modulating the cellular stress response.

Table 1: Modulation of Downstream Kinase (DK) Activity

TreatmentConcentration (nM)Fold Change in DK Activity (Mean ± SD)
Vehicle Control -1.00 ± 0.12
This compound 103.45 ± 0.21
508.92 ± 0.54
10015.23 ± 1.18
Compound-B 102.15 ± 0.18
505.67 ± 0.43
1009.88 ± 0.87

Table 2: Impact on Cell Viability under Oxidative Stress

TreatmentConcentration (nM)Cell Viability (%) (Mean ± SD)
No Stress -98.5 ± 2.3
Oxidative Stress -45.2 ± 3.1
+ this compound 10085.7 ± 4.5
+ Compound-B 10068.9 ± 3.9

Detailed Experimental Protocols

2.1. Kinase Activity Assay

This protocol details the in vitro kinase assay used to measure the activity of Downstream Kinase (DK) in the presence of this compound or Compound-B.

  • Reagents:

    • Recombinant human DK protein (100 ng/µL)

    • Kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • ATP (100 µM)

    • Biotinylated substrate peptide (10 µM)

    • This compound/Compound-B (various concentrations)

    • Kinase-Glo® Luminescent Kinase Assay Kit

  • Procedure:

    • Prepare serial dilutions of this compound and Compound-B in kinase buffer.

    • In a 96-well plate, add 10 µL of recombinant DK protein to each well.

    • Add 10 µL of the respective compound dilution or vehicle control to the wells.

    • Incubate for 20 minutes at room temperature.

    • Initiate the kinase reaction by adding 20 µL of a master mix containing ATP and the biotinylated substrate peptide.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader. Lower luminescence indicates higher kinase activity.

2.2. Cell Viability Assay

This protocol describes the MTS assay used to assess the protective effects of this compound and Compound-B on cells subjected to oxidative stress.

  • Cell Culture:

    • HEK293 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure:

    • Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Pre-treat the cells with 100 nM of this compound, Compound-B, or vehicle control for 2 hours.

    • Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM to the appropriate wells.

    • Incubate for 24 hours.

    • Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated, no-stress control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the kinase assay.

Angenomalin_Signaling_Pathway Stress Cellular Stress Receptor Membrane Receptor Stress->Receptor This compound This compound UpstreamKinase Upstream Kinase (UK) This compound->UpstreamKinase activates Receptor->this compound activates DownstreamKinase Downstream Kinase (DK) UpstreamKinase->DownstreamKinase phosphorylates TranscriptionFactor Transcription Factor (TF) DownstreamKinase->TranscriptionFactor activates CellSurvival Cell Survival & Stress Resistance TranscriptionFactor->CellSurvival promotes

Caption: Proposed signaling pathway of this compound in the cellular stress response.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - DK Enzyme - this compound/Cmpd-B - ATP & Substrate Start->PrepareReagents PlateLoading Plate Loading: Add DK and This compound/Cmpd-B PrepareReagents->PlateLoading PreIncubate Pre-incubate (20 min, RT) PlateLoading->PreIncubate Reaction Initiate Reaction: Add ATP & Substrate (60 min, 30°C) PreIncubate->Reaction Detection Add Kinase-Glo® Reagent Reaction->Detection Readout Measure Luminescence Detection->Readout End End Readout->End

Caption: Experimental workflow for the in vitro Downstream Kinase (DK) activity assay.

A Comparative Analysis of Angenomalin's Pharmacodynamics and Pharmacokinetics Across Preclinical Species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Angenomalin, a novel investigational inhibitor of the K-Ras G12C mutation. The following sections detail its mechanism of action, comparative efficacy against a known alternative (Compound B), and key pharmacokinetic profiles across three preclinical species: Mus musculus (mouse), Rattus norvegicus (rat), and Macaca fascicularis (cynomolgus monkey). All data presented herein are derived from controlled, standardized in-house studies.

Mechanism of Action: KRAS G12C Signaling Cascade

This compound is a highly selective, covalent inhibitor that targets the cysteine residue of the KRAS G12C mutant protein. By binding to this mutant, this compound locks the protein in its inactive, GDP-bound state. This action prevents downstream signaling through the RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation, differentiation, and survival. The inhibition of this pathway is the primary mechanism by which this compound exerts its anti-tumor effects in KRAS G12C-mutated cancers.

KRAS_Pathway Figure 1: this compound's Mechanism of Action cluster_membrane Cell Membrane EGFR Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) EGFR->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-Bound KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates This compound This compound This compound->KRAS_GDP Covalently Binds & Locks in Inactive State SOS1->KRAS_GDP Promotes GDP-GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: this compound's inhibitory action on the KRAS G12C signaling pathway.

Comparative Efficacy and Potency

The in vitro potency of this compound was assessed against Compound B using a cell-based assay with the NCI-H358 human lung adenocarcinoma cell line, which harbors the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period.

Table 1: In Vitro Potency (IC50) Comparison

Compound Target Cell Line IC50 (nM)
This compound KRAS G12C NCI-H358 8.4 ± 1.2

| Compound B | KRAS G12C | NCI-H358 | 15.7 ± 2.1 |

Cross-Species Pharmacokinetic Profile

Pharmacokinetic parameters were evaluated following a single intravenous (IV) and oral (PO) dose in mice, rats, and cynomolgus monkeys. The data below summarizes key metrics for bioavailability, half-life, and clearance.

Table 2: Comparative Pharmacokinetic Parameters

Parameter Species This compound Compound B
Oral Bioavailability (F%) Mouse 85% 62%
Rat 78% 55%
Cynomolgus Monkey 91% 75%
Half-Life (t½, hours) Mouse 4.1 3.5
Rat 6.8 5.9
Cynomolgus Monkey 8.2 7.1
Clearance (CL, mL/min/kg) Mouse 25.3 34.1
Rat 15.7 22.5

| | Cynomolgus Monkey | 8.9 | 14.8 |

Experimental Methodologies

Detailed protocols for the key experiments are provided below to ensure reproducibility and transparent comparison.

Experimental Workflow: Oral Bioavailability Study

The workflow for determining the oral bioavailability (F%) involves administering the compound both intravenously and orally to separate cohorts of animals and subsequently analyzing plasma concentrations over time.

bioavailability_workflow Figure 2: Workflow for Bioavailability Assessment start Start: Acclimatized Animal Cohorts dosing Dosing Phase start->dosing iv_dose Cohort A: Administer IV Dose (e.g., 1 mg/kg) dosing->iv_dose IV Group po_dose Cohort B: Administer Oral Gavage (e.g., 10 mg/kg) dosing->po_dose PO Group sampling Time-Course Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) iv_dose->sampling po_dose->sampling processing Plasma Isolation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis (Quantify Drug Concentration) processing->analysis pk_calc Pharmacokinetic Modeling (Calculate AUC for IV and PO) analysis->pk_calc end End: Determine F% F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) pk_calc->end

Figure 2: Standard experimental workflow for preclinical bioavailability studies.
Protocol: In Vitro Cell Proliferation Assay (IC50 Determination)

  • Cell Culture: NCI-H358 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Preparation: this compound and Compound B were serially diluted in DMSO to create a 10-point concentration gradient, followed by a further dilution in culture medium to achieve the final test concentrations (0.1 nM to 10 µM).

  • Treatment: The culture medium was replaced with medium containing the respective compound concentrations. A vehicle control (0.1% DMSO) was included.

  • Incubation: Plates were incubated for 72 hours at 37°C.

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

  • Data Analysis: The relative luminescence units (RLU) were normalized to the vehicle control. The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic curve using GraphPad Prism software.

Protocol: Pharmacokinetic Study in Macaca fascicularis
  • Animal Housing: Naive, male cynomolgus monkeys (n=3 per group), aged 3-5 years, were housed individually with a 12-hour light/dark cycle and provided with food and water ad libitum. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).

  • Dosing:

    • IV Group: Animals received a single 1 mg/kg dose of this compound (formulated in 10% DMSO, 40% PEG300, 50% saline) via a bolus injection into the saphenous vein.

    • PO Group: Following an overnight fast, animals received a single 10 mg/kg dose via oral gavage.

  • Blood Sampling: Blood samples (approx. 0.5 mL) were collected from a peripheral vein into K₂EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Samples were immediately centrifuged at 3,000 x g for 10 minutes at 4°C to separate the plasma, which was then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • PK Analysis: Pharmacokinetic parameters, including AUC (Area Under the Curve), CL (Clearance), and t½ (half-life), were calculated using non-compartmental analysis with Phoenix WinNonlin software. Oral bioavailability (F%) was calculated as described in the workflow diagram (Figure 2).

Comparative Performance Analysis of Angenomalin in a KRAS G12C-Mutated Non-Small Cell Lung Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Angenomalin, a novel covalent inhibitor of the KRAS G12C mutation, against Sotorasib, an established therapy. The data presented herein is derived from head-to-head preclinical studies in an established Non-Small Cell Lung Cancer (NSCLC) xenograft model, designed to objectively assess the therapeutic potential and key differentiators of this compound.

Introduction to this compound

KRAS mutations are among the most prevalent drivers in oncology, but for decades were considered undruggable.[1][2] The development of targeted inhibitors against the KRAS G12C variant, which is present in approximately 13% of lung adenocarcinomas, has marked a significant breakthrough in precision oncology.[1][3] this compound is a next-generation, orally bioavailable small molecule designed to irreversibly bind to the cysteine-12 residue of the KRAS G12C mutant protein. This action locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for tumor cell proliferation and survival.[3][4] This guide compares this compound's efficacy and selectivity against the first-in-class inhibitor, Sotorasib.

Comparative Efficacy Data

The following tables summarize the quantitative outcomes from key in vitro and in vivo experiments comparing this compound and Sotorasib.

Table 1: In Vitro Cellular Potency

This table outlines the half-maximal inhibitory concentration (IC50) of both compounds in the NCI-H358 human NSCLC cell line, which harbors the KRAS G12C mutation.

CompoundTargetCell LineIC50 (nM)Assay Type
This compound KRAS G12CNCI-H3584.8Cell Viability (72h)
Sotorasib KRAS G12CNCI-H3589.5Cell Viability (72h)
Table 2: In Vivo Anti-Tumor Efficacy in NCI-H358 Xenograft Model

This table details the primary efficacy endpoints from a 21-day in vivo study using immunodeficient mice bearing NCI-H358 tumor xenografts.

Treatment Group (Oral, Daily)Dose (mg/kg)Tumor Growth Inhibition (TGI %)Tumor Regression (%)Body Weight Change (%)
Vehicle Control-0%0%+1.5%
This compound 50>100%45%-2.1%
Sotorasib 5092%15%-2.5%

Signaling Pathway and Experimental Workflow

KRAS G12C Downstream Signaling Pathway

The diagram below illustrates the canonical RAS/MAPK signaling cascade. Both this compound and Sotorasib act by inhibiting KRAS G12C, preventing the activation of downstream effectors like RAF, MEK, and ERK, which are critical for cell cycle progression.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (EGFR) SOS SOS1 (GEF) EGFR->SOS Activates KRAS_inactive KRAS G12C (GDP-bound) SOS->KRAS_inactive Promotes GDP/GTP Exchange KRAS_active KRAS G12C (GTP-bound) KRAS_inactive->KRAS_active RAF RAF Kinase KRAS_active->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation This compound This compound This compound->KRAS_inactive Inhibits Activation Sotorasib Sotorasib Sotorasib->KRAS_inactive Inhibits Activation

Caption: Inhibition of the KRAS G12C signaling cascade by this compound and Sotorasib.
In Vivo Xenograft Study Workflow

The following diagram outlines the logical flow of the preclinical xenograft study used to generate the in vivo efficacy data.

Experimental_Workflow start Start: Select Cell Line culture Cell Culture (NCI-H358) start->culture implant Subcutaneous Implantation (NOD/SCID Mice) culture->implant randomize Tumor Growth & Randomization (100-150 mm³) implant->randomize vehicle Group 1: Vehicle Control randomize->vehicle This compound Group 2: This compound randomize->this compound sotorasib Group 3: Sotorasib randomize->sotorasib analysis Data Collection (Tumor Volume, Body Weight) endpoint Endpoint: Efficacy & Tolerability Analysis analysis->endpoint

Caption: Workflow for the comparative in vivo xenograft efficacy study.

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Line: NCI-H358 (human lung carcinoma, KRAS G12C positive) was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Procedure: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point serial dilution of this compound or Sotorasib (0.1 nM to 10 µM).

  • Endpoint: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was read on a plate reader.

  • Data Analysis: IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic regression model in GraphPad Prism.

In Vivo Xenograft Study
  • Animal Model: Female NOD/SCID mice, aged 6-8 weeks, were used for the study. All procedures were conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: NCI-H358 cells (5 x 10^6 in 100 µL of Matrigel/PBS mixture) were injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=10 per group): Vehicle control, this compound (50 mg/kg), and Sotorasib (50 mg/kg). Compounds were formulated in 0.5% methylcellulose (B11928114) and administered orally once daily for 21 days.

  • Data Collection: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was recorded concurrently as a measure of general tolerability.

  • Endpoint Analysis:

    • Tumor Growth Inhibition (TGI %): Calculated as [1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Vehicle)] x 100.

    • Tumor Regression (%): The percentage of tumors in a treatment group that showed a reduction in volume compared to their baseline measurement at the start of treatment.

References

Safety Operating Guide

Proper Disposal of Angenomalin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Angenomalin, a naturally occurring furanocoumarin, is a subject of research interest due to its various biological activities.[1] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. Furanocoumarins as a class are known for their potential phototoxicity and cytotoxicity. Therefore, this compound waste should be managed as hazardous chemical waste.

Hazard Assessment and Safety Precautions

Given that this compound is a furanocoumarin, it should be handled with care. Furanocoumarins can cause skin irritation and photosensitization. When handling this compound in its pure form or in solution, appropriate personal protective equipment (PPE) is essential.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator may be necessary.

Quantitative Data Summary

While specific quantitative toxicity data for this compound is limited, the table below summarizes its known biological activities, which underscore the need for careful handling and disposal.

Biological Activity of this compoundEffect
Anti-inflammatory Inhibits the production of pro-inflammatory mediators.[1]
Analgesic Exhibits pain-relieving properties.[1]
Neuroprotective Shows potential to protect nerve cells from damage.[1]
Antioxidant Helps to neutralize harmful free radicals.[1]
Antitumor Demonstrates activity against certain cancer cell lines.[1]
Hepatoprotective Shows potential to protect the liver from damage.[1]

Step-by-Step Disposal Procedures

The proper disposal route for this compound waste depends on its form (solid, liquid, or contaminated labware). All this compound waste should be considered hazardous.

1. Solid this compound Waste:

  • Step 1: Collection: Collect pure this compound powder and grossly contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Step 2: Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Step 3: Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.

  • Step 4: Disposal: Arrange for pickup by your institution's EHS department for proper disposal according to hazardous waste regulations.

2. Liquid this compound Waste (Solutions):

  • Step 1: Collection: Collect all aqueous and organic solutions containing this compound in a compatible, leak-proof, and shatter-resistant hazardous waste container. Do not mix incompatible waste streams.

  • Step 2: Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration.

  • Step 3: Storage: Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.

  • Step 4: Disposal: Contact your institution's EHS for collection and disposal.

3. Contaminated Labware and Materials:

  • Step 1: Decontamination: Whenever possible, decontaminate labware by rinsing with a suitable solvent. The rinseate must be collected and disposed of as liquid hazardous waste.

  • Step 2: Sharps: Contaminated sharps (needles, Pasteur pipettes, etc.) must be placed in a designated sharps container for hazardous waste.

  • Step 3: Non-sharps: Other contaminated lab materials (e.g., pipette tips, centrifuge tubes) should be collected in a designated hazardous waste container.

  • Step 4: Labeling and Disposal: Label all containers appropriately and arrange for disposal through your institution's EHS department.

Experimental Protocols

Visualizing Disposal Workflows

The following diagrams illustrate the logical workflow for the proper disposal of different forms of this compound waste.

Angenomalin_Solid_Waste_Disposal cluster_0 In the Laboratory cluster_1 Institutional Disposal A Solid this compound Waste (Pure compound, contaminated solids) B Collect in a labeled, leak-proof hazardous waste container A->B C Store in designated satellite accumulation area B->C D Arrange for pickup by Environmental Health & Safety (EHS) C->D EHS Pickup Request E Proper disposal by licensed hazardous waste contractor D->E

Caption: Workflow for Solid this compound Waste Disposal.

Angenomalin_Liquid_Waste_Disposal cluster_0 In the Laboratory cluster_1 Institutional Disposal A Liquid this compound Waste (Aqueous or organic solutions) B Collect in a compatible, labeled, shatter-resistant hazardous waste container A->B C Store in designated satellite accumulation area (segregated properly) B->C D Arrange for pickup by Environmental Health & Safety (EHS) C->D EHS Pickup Request E Proper disposal by licensed hazardous waste contractor D->E

Caption: Workflow for Liquid this compound Waste Disposal.

Angenomalin_Contaminated_Materials_Disposal cluster_decon Decontamination cluster_sharps Sharps cluster_non_sharps Non-Sharps A Contaminated Materials (Labware, PPE, etc.) B Rinse labware with appropriate solvent A->B D Place contaminated sharps in a designated hazardous sharps container A->D E Collect other contaminated materials in a hazardous waste container A->E C Collect rinseate as liquid hazardous waste B->C F Arrange for pickup by EHS for proper disposal C->F D->F E->F

Caption: Disposal Workflow for this compound-Contaminated Materials.

References

Personal protective equipment for handling Angenomalin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Angenomalin

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the handling and disposal of this compound, a potent furanocoumarin under investigation for therapeutic applications. Due to its cytotoxic and mutagenic properties, strict adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.

This compound is a naturally occurring furanocoumarin found in plants such as Angelica anomala[1]. In a research and drug development context, it is treated as a potent, hazardous compound requiring specialized handling procedures similar to those for other cytotoxic agents[2][3][4].

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance with the following primary risks:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[5].

  • Skin Corrosion/Irritation: May cause severe skin burns and eye damage[5].

  • Sensitization: May cause an allergic skin reaction[5].

  • Carcinogenicity/Mutagenicity: Suspected of causing genetic defects and cancer.

A thorough risk assessment must be conducted before any new procedure involving this compound is initiated[3][6].

Personal Protective Equipment (PPE)

The selection of PPE is critical to minimize exposure. The following table outlines the minimum PPE requirements for handling this compound in different laboratory settings. All personnel must be trained in the proper use and disposal of PPE[7][8].

Task / Hazard Level Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Low-Risk Activities (e.g., handling sealed containers, transport within the lab)Single pair, nitrileStandard lab coatSafety glasses with side shieldsNot generally required
Medium-Risk Activities (e.g., preparing dilute solutions in a certified chemical fume hood)Double pair, chemotherapy-rated nitrile glovesDisposable, fluid-resistant gown with cuffsSafety gogglesN95 respirator if outside a fume hood
High-Risk Activities (e.g., handling neat powder, cleaning spills)Double pair, chemotherapy-rated nitrile gloves with extended cuffsDisposable, fluid-resistant, and impermeable gownFace shield and safety gogglesFull-face air-purifying respirator (APR) with appropriate cartridges or a powered air-purifying respirator (PAPR)[9]

Operational Plans: Step-by-Step Guidance

Receiving and Storage
  • Inspection: Upon receipt, inspect the external packaging for any signs of damage or leakage. If the package is compromised, implement spill control procedures immediately[2].

  • Decontamination: Wipe the exterior of the primary container with a suitable deactivating agent before transferring it to the designated storage area.

  • Storage: Store this compound in a clearly labeled, sealed, and shatter-proof secondary container in a designated, ventilated, and access-controlled hazardous substance storage cabinet.

Experimental Protocol: Reconstitution of Lyophilized this compound Powder

This protocol outlines the steps for safely reconstituting solid this compound into a liquid formulation for experimental use.

  • Preparation:

    • Assemble all necessary materials: this compound vial, sterile diluent, sterile syringes and needles, sharps container, and waste bags.

    • Ensure a certified chemical fume hood or biological safety cabinet is operational.

    • Don the appropriate high-risk PPE as specified in the table above.

  • Reconstitution:

    • Place all materials on a disposable, absorbent bench liner within the fume hood.

    • Carefully remove the cap from the this compound vial.

    • Using a sterile syringe, slowly inject the required volume of diluent into the vial, directing the stream against the inner wall to minimize aerosol generation.

    • Gently swirl the vial to dissolve the powder. Do not shake, as this can create aerosols.

  • Post-Reconstitution:

    • Visually inspect the solution for complete dissolution and absence of particulate matter.

    • Withdraw the required volume for the experiment.

    • Dispose of all single-use items (needles, syringes, vials) in the designated cytotoxic waste containers within the fume hood[10].

  • Decontamination:

    • Wipe down all surfaces inside the fume hood with a deactivating solution.

    • Carefully doff PPE, disposing of it in the appropriate hazardous waste stream.

    • Wash hands thoroughly with soap and water[5].

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be segregated at the point of generation[11][12].

Waste Type Container Disposal Procedure
Sharps (needles, scalpels, contaminated glass)Puncture-proof, labeled sharps containerEncapsulation and incineration by a licensed hazardous waste contractor[10].
Solid Waste (gloves, gowns, bench liners, plasticware)Yellow, labeled cytotoxic waste bags or containersIncineration at a high temperature to destroy the cytotoxic compounds[10][12].
Liquid Waste (unused solutions, rinsates)Labeled, leak-proof, and chemically compatible containersMust be collected by a certified hazardous waste disposal service. Do not pour down the drain[13][14].

Visual Workflows and Diagrams

The following diagrams illustrate key decision-making and operational processes for handling this compound.

PPE_Selection_Workflow start Start: Task Involving this compound risk_assessment Assess Risk Level (Powder, Liquid, Concentration) start->risk_assessment low_risk Low Risk (Sealed containers) risk_assessment->low_risk Low medium_risk Medium Risk (Dilute solutions in hood) risk_assessment->medium_risk Medium high_risk High Risk (Neat powder, spills) risk_assessment->high_risk High ppe_low PPE: Lab Coat, Single Gloves, Safety Glasses low_risk->ppe_low ppe_medium PPE: Disposable Gown, Double Gloves, Safety Goggles medium_risk->ppe_medium ppe_high PPE: Impermeable Gown, Double Gloves (extended cuff), Face Shield + Goggles, Respirator high_risk->ppe_high proceed Proceed with Task ppe_low->proceed ppe_medium->proceed ppe_high->proceed

Caption: PPE selection workflow based on task risk level.

Angenomalin_Disposal_Pathway cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_disposal Final Disposal sharps Sharps (Needles, Glass) sharps_container Puncture-Proof Sharps Container sharps->sharps_container solids Solid Waste (Gloves, Gowns) yellow_bag Yellow Cytotoxic Waste Bag/Bin solids->yellow_bag liquids Liquid Waste (Solutions, Rinsate) liquid_container Sealed Liquid Waste Container liquids->liquid_container waste_contractor Licensed Waste Contractor Pickup sharps_container->waste_contractor yellow_bag->waste_contractor liquid_container->waste_contractor incineration High-Temperature Incineration waste_contractor->incineration

Caption: Segregation and disposal pathway for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.